N-benzyl-N',N''-diphenylguanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-diphenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYLJIYQNGXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of N-benzyl-N',N''-diphenylguanidine: A Technical Guide
This technical guide provides a comprehensive overview of a recommended synthesis protocol for N-benzyl-N',N''-diphenylguanidine, a trisubstituted guanidine derivative. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation in a structured format, and visualizations of the synthetic pathway and workflow.
Introduction and Reaction Principle
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Substituted guanidines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as catalysts and ligands. The synthesis of N,N',N''-trisubstituted guanidines is most commonly and efficiently achieved through the addition of a primary or secondary amine to a disubstituted carbodiimide. This reaction is often facilitated by a catalyst to improve reaction rates and yields.
The synthesis of this compound involves the reaction of N,N'-diphenylcarbodiimide with benzylamine. This reaction proceeds via the nucleophilic attack of the primary amine (benzylamine) on the central carbon atom of the carbodiimide. The reaction can be performed without a catalyst, though the use of a Lewis acid catalyst such as Ytterbium(III) triflate can significantly enhance the reaction efficiency.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the synthesis of similar trisubstituted guanidines.
2.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| N,N'-Diphenylcarbodiimide | C₁₃H₁₀N₂ | 194.24 | 622-16-2 | Starting material |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | Starting material |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, as solvent |
| Ytterbium(III) triflate (Optional Catalyst) | C₃F₉O₉S₃Yb | 664.28 | 56211-40-6 | Lewis acid catalyst |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For recrystallization |
2.2. Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,N'-diphenylcarbodiimide (1.94 g, 10 mmol) and anhydrous toluene (40 mL).
-
Stir the mixture at room temperature until the N,N'-diphenylcarbodiimide is completely dissolved.
-
To the resulting solution, add benzylamine (1.07 g, 1.09 mL, 10 mmol).
-
(Optional) If using a catalyst, add Ytterbium(III) triflate (0.33 g, 0.5 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a solid.
Data Presentation
3.1. Reactant Summary
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| N,N'-Diphenylcarbodiimide | 194.24 | 10 | 1.94 g |
| Benzylamine | 107.15 | 10 | 1.07 g (1.09 mL) |
| Toluene | 92.14 | - | 40 mL |
| Ytterbium(III) triflate (optional) | 664.28 | 0.5 | 0.33 g |
3.2. Product Characterization (Expected)
Note: As no specific experimental data for this compound was found in the searched literature, the following are expected values based on similar compounds.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | 140 - 150 (Predicted range) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.50 (m, 15H, Ar-H), 4.55 (d, 2H, CH₂), ~5.0-6.0 (br s, 2H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~155 (C=N), 140-145 (Ar-C), 120-130 (Ar-CH), ~45 (CH₂) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1640 (C=N stretch), ~1590, 1490 (Aromatic C=C stretch) |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₂₀H₁₉N₃: 302.1657; Found: Expected around 302.16 |
Visualizations
4.1. Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Technical Guide: Synthesis and Characterization of N-benzyl-N',N''-diphenylguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the trisubstituted guanidine, N-benzyl-N',N''-diphenylguanidine. Guanidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines a robust two-step synthetic protocol, commencing with the preparation of N,N'-diphenylcarbodiimide from N,N'-diphenylthiourea, followed by a nucleophilic addition of benzylamine. Detailed experimental procedures are provided to facilitate the replication of this synthesis. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is described. Expected spectral data, based on analogous compounds found in the literature, are summarized in a tabular format for easy reference. Visual diagrams of the synthetic workflow are also presented to enhance understanding.
Introduction
The guanidinium group is a key structural motif found in a wide array of biologically active natural products and synthetic molecules. Its unique electronic and structural properties, including its high basicity and ability to form multiple hydrogen bonds, contribute to its role as a versatile pharmacophore. Trisubstituted guanidines, in particular, have garnered attention for their potential as therapeutic agents. This guide focuses on a specific, yet uncharacterized derivative, this compound, providing a putative pathway for its synthesis and a framework for its analytical characterization. The methodologies presented herein are compiled from established literature procedures for analogous compounds.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process. The first step involves the desulfurization of N,N'-diphenylthiourea to form the reactive intermediate, N,N'-diphenylcarbodiimide. The second step is the guanylation reaction, where benzylamine is added to the carbodiimide to yield the final product.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N,N'-Diphenylcarbodiimide
This procedure is adapted from a known method for the synthesis of carbodiimides from thioureas.[1]
Materials:
-
N,N'-Diphenylthiourea (1 equivalent)
-
Triphenylphosphine (0.44 equivalents)
-
Triethylamine (0.44 equivalents)
-
Carbon tetrachloride (0.95 equivalents)
-
Dichloromethane (anhydrous)
-
Hexane
Procedure:
-
To a solution of N,N'-diphenylthiourea in anhydrous dichloromethane, add triphenylphosphine, triethylamine, and carbon tetrachloride.
-
Reflux the reaction mixture for 4 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
The resulting residue is triturated with hexane, and the hexane solution is decanted.
-
The hexane is evaporated under vacuum to yield crude N,N'-diphenylcarbodiimide, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This guanylation step is based on the general reactivity of carbodiimides with amines.
Materials:
-
N,N'-Diphenylcarbodiimide (1 equivalent)
-
Benzylamine (1.1 equivalents)
-
Anhydrous toluene (or other suitable aprotic solvent)
Procedure:
-
Dissolve N,N'-diphenylcarbodiimide in anhydrous toluene under an inert atmosphere.
-
To this solution, add benzylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization
The synthesized this compound is expected to be characterized by the following spectroscopic methods. The data presented in the table are predicted based on the analysis of structurally similar compounds reported in the literature.[2][3]
Predicted Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl groups): multiplet in the range of δ 7.0-7.6 ppm. Methylene protons (-CH₂-): singlet around δ 4.5 ppm. NH protons: broad singlet(s), chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | Guanidinyl carbon (C=N): signal in the range of δ 155-160 ppm. Aromatic carbons: signals in the range of δ 120-145 ppm. Methylene carbon (-CH₂-): signal around δ 45-50 ppm. |
| IR (Infrared) Spectroscopy | N-H stretching vibrations: broad band in the region of 3300-3500 cm⁻¹. C=N stretching vibration: strong absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching: peaks around 3000-3100 cm⁻¹. Aromatic C=C stretching: peaks in the region of 1450-1600 cm⁻¹. |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is expected to be the base peak in ESI-MS. The exact mass can be used to confirm the elemental composition. Fragmentation patterns may involve cleavage of the benzyl group and fragmentation of the phenyl rings. |
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocols are based on well-established chemical transformations for similar guanidine derivatives, offering a high probability of success. The comprehensive characterization plan, complete with predicted data, will serve as a valuable resource for researchers aiming to synthesize and study this novel compound. The successful synthesis and subsequent biological evaluation of this compound could pave the way for the development of new therapeutic agents.
References
A Technical Guide to Substituted Diphenylguanidines: Focus on N-benzyl-N',N''-diphenylguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzyl-N',N''-diphenylguanidine, a substituted guanidine derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the closely related and well-characterized N,N'-diphenylguanidine (DPG) as a foundational reference. The guide covers the CAS number and properties of DPG, outlines a putative synthesis for this compound, and includes detailed diagrams to illustrate chemical structures and synthetic pathways.
Chemical Identity and Properties of N,N'-Diphenylguanidine
CAS Number: 102-06-7[1][2][3][4][5][6][7][8]
The isomeric N,N-diphenylguanidine has the CAS number 20277-92-3.[9]
Chemical Structure of N,N'-Diphenylguanidine:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. N,N′-Diphenylguanidin – Wikipedia [de.wikipedia.org]
- 5. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]
- 6. Guanidine, N,N'-diphenyl- (CAS 102-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. lookchem.com [lookchem.com]
- 8. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Diphenylguanidine | C13H13N3 | CID 14657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Data Analysis of N-benzyl-N',N''-diphenylguanidine: A Technical Overview
Introduction
This technical guide provides an in-depth overview of the spectral data for guanidine derivatives, with a specific focus on the anticipated spectral characteristics of N-benzyl-N',N''-diphenylguanidine. Due to the limited availability of published spectral data for the exact molecule this compound, this document will present a detailed analysis of the closely related and well-characterized compound, N,N'-diphenylguanidine. The experimental protocols and spectral interpretations provided herein serve as a foundational reference for researchers, scientists, and professionals in drug development working with substituted guanidines. The guanidine functional group is a key structural motif in numerous biologically active compounds, making a thorough understanding of its spectral properties essential for chemical synthesis and characterization.
Predicted Spectral Characteristics of this compound
By extrapolating from the known data of N,N'-diphenylguanidine and considering the structural contributions of the benzyl group, the following spectral features for this compound can be anticipated:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings and the benzyl group. The benzylic protons would likely appear as a singlet or a multiplet depending on coupling with adjacent protons. The N-H protons of the guanidine core would present as broad singlets, and their chemical shift could be concentration-dependent.
-
¹³C NMR: The carbon spectrum would display resonances for the aromatic carbons of the phenyl and benzyl groups, the benzylic carbon, and the characteristic guanidinyl carbon (C=N), which typically appears in the range of 150-160 ppm.
-
IR Spectroscopy: The IR spectrum would be expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C=N stretching of the guanidine group around 1600-1650 cm⁻¹, and C-N stretching bands. Aromatic C-H and C=C stretching vibrations would also be prominent.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₁₉N₃, MW: 301.39 g/mol ). Fragmentation patterns would likely involve the loss of benzyl and phenyl groups.
Spectral Data for N,N'-Diphenylguanidine
As a reference, the following tables summarize the available spectral data for N,N'-diphenylguanidine.
Table 1: ¹H NMR Spectral Data of N,N'-Diphenylguanidine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a summarized format in search results. |
Note: Specific peak assignments for N,N'-diphenylguanidine were not detailed in the provided search results. A typical ¹H NMR spectrum would show signals for the aromatic protons and the NH protons of the guanidine group.
Table 2: ¹³C NMR Spectral Data of N,N'-Diphenylguanidine
| Chemical Shift (ppm) | Assignment |
| Data not available in a summarized format in search results. |
Note: A representative ¹³C NMR spectrum for 1,3-Diphenylguanidine is available, which would show aromatic carbon signals and a characteristic signal for the guanidinyl carbon.[1]
Table 3: IR Spectral Data of N,N'-Diphenylguanidine
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak assignments were not detailed in the search results. General expected vibrational modes include N-H, C-H (aromatic), C=N, C-N, and C-C (aromatic) stretching and bending vibrations. |
Note: An IR spectrum for N,N'-diphenylguanidine is available through the NIST WebBook, which would provide detailed peak information.[2]
Table 4: Mass Spectrometry Data of N,N'-Diphenylguanidine
| m/z | Relative Intensity | Assignment |
| 211.11 | [M]⁺ (Molecular Ion) |
Note: The molecular weight of N,N'-diphenylguanidine is 211.26 g/mol .[3] Mass spectral data is available in the NIST WebBook.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for guanidine derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the guanidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the volatility and thermal stability of the compound. ESI is often suitable for guanidine derivatives.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition of the ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.
Visualizations
Logical Workflow for Spectral Analysis of Guanidine Derivatives
Caption: Workflow for the synthesis and spectral characterization of a guanidine derivative.
References
Crystal Structure Analysis of N-benzyl-N',N''-diphenylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the crystallographic analysis of guanidine derivatives, with a specific focus on N-benzyl-N',N''-diphenylguanidine and its close structural analogs. Due to the absence of a publicly available crystal structure for this compound, this guide utilizes crystallographic data from the closely related compounds N,N'-diphenylguanidine and 1-benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine to provide representative structural insights. This guide includes detailed experimental protocols for synthesis and single-crystal X-ray diffraction, structured data tables for key crystallographic parameters, and workflow visualizations to aid in the understanding of the structural chemistry of this class of compounds.
Introduction
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their unique electronic and structural properties make them important pharmacophores in medicinal chemistry and versatile building blocks in materials science. The substitution pattern on the nitrogen atoms significantly influences their basicity, hydrogen bonding capabilities, and overall three-dimensional structure, which in turn dictates their biological activity and material properties. This compound is a trisubstituted guanidine whose structural elucidation is crucial for understanding its structure-activity relationships. This guide provides a comprehensive analysis based on available data for structurally similar compounds.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of N-substituted guanidines.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of N,N'-diphenylcarbodiimide with benzylamine.
Materials:
-
N,N'-Diphenylcarbodiimide
-
Benzylamine
-
Anhydrous toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve N,N'-diphenylcarbodiimide in anhydrous toluene.
-
To this solution, add an equimolar amount of benzylamine dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.
Single-Crystal X-ray Diffraction
Crystal Growth:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
The collected diffraction data is processed to obtain integrated intensities, which are then corrected for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The following tables summarize key crystallographic data for representative guanidine structures.
Table 1: Crystal Data and Structure Refinement for 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine
| Parameter | Value |
| Empirical formula | C₁₄H₁₇N₅ |
| Formula weight | 255.32 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.345(3) Å, α = 90° |
| b = 11.089(3) Å, β = 107.89(3)° | |
| c = 12.011(4) Å, γ = 90° | |
| Volume | 1310.8(7) ų |
| Z | 4 |
| Density (calculated) | 1.293 Mg/m³ |
| Absorption coefficient | 0.083 mm⁻¹ |
| F(000) | 544 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 3.16 to 27.50° |
| Reflections collected | 8933 |
| Independent reflections | 2998 [R(int) = 0.044] |
| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.126 |
| R indices (all data) | R1 = 0.078, wR2 = 0.141 |
| Largest diff. peak and hole | 0.28 and -0.27 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for the Guanidine Core in Related Compounds
| Bond/Angle | N,N'-Diphenylguanidine (Racemic form)[1] | N''-benzyl-...-guanidinium ion[2] |
| C-N (double bond character) | 1.28-1.30 Å | 1.3364 (13) Å |
| C-N (single bond character) | ~1.38 Å | 1.3407 (13) Å, 1.3539 (13) Å |
| N-C-N angles | ~120° | Near trigonal-planar |
Note: The C-N bond lengths in the guanidinium ion exhibit partial double-bond character due to charge delocalization.[2]
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the crystal structure analysis of this compound.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
Caption: Data analysis workflow for crystal structure determination.
Conclusion
This technical guide has outlined the key methodologies and expected structural features for the analysis of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, the data from closely related analogs provide a strong foundation for understanding its likely conformation, bond parameters, and intermolecular interactions. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis and structural characterization of novel guanidine derivatives for applications in drug discovery and materials science. Further research to obtain single crystals of this compound is warranted to provide a definitive crystallographic analysis.
References
Basicity and pKa of N-benzyl-N',N''-diphenylguanidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the basicity and pKa value of N-benzyl-N',N''-diphenylguanidine. Guanidine derivatives are a class of organic compounds characterized by their strong basicity, which plays a crucial role in their application in medicinal chemistry, catalysis, and materials science. Understanding the pKa of these compounds is fundamental to predicting their behavior in physiological and chemical systems.
Basicity of Guanidines
Guanidine is one of the strongest organic bases in aqueous solution, with a pKa of 13.6 for its conjugate acid, the guanidinium ion.[1][2] This high basicity is attributed to the resonance stabilization of the protonated form, where the positive charge is delocalized over the three nitrogen atoms.[2] The substitution on the guanidine core significantly influences its basicity. Electron-withdrawing groups, such as aromatic rings, tend to decrease the pKa, while electron-donating groups have the opposite effect.[3]
pKa of Substituted Diphenylguanidines
| Compound | pKa | Solvent | Reference |
| Guanidine | 13.6 | Water | [1] |
| N,N'-Diphenylguanidine | 10.12 | Not Specified | [4][5][6] |
| N,N'-Diphenylguanidine | 9.1 | Dimethylformamide | [3] |
| N,N'-Diphenylguanidine (Strongest Basic) | 9.38 | Not Specified | [7] |
Note: The pKa value can vary depending on the solvent and the experimental method used for its determination.
Experimental Protocols for pKa Determination
The determination of the pKa value of a compound like this compound can be achieved through various established experimental techniques. The choice of method often depends on the compound's solubility and the required precision.
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for pKa determination.[8]
Protocol:
-
Solution Preparation: A precise amount of the guanidine derivative is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is an issue.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter and a glass electrode.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the guanidine has been protonated.
UV-Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis spectrum upon protonation.
Protocol:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the guanidine derivative is also prepared.
-
Spectral Measurement: A small, constant amount of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and neutral forms of the compound have different absorption is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value. This method can be adapted for high-throughput screening using 96-well microtiter plates.[9]
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[8]
Protocol:
-
Sample Preparation: A series of samples of the guanidine derivative are prepared in a suitable deuterated solvent containing buffers to maintain a range of known pD (pD = pH + 0.4) values.
-
NMR Spectra Acquisition: NMR spectra are recorded for each sample.
-
Data Analysis: The chemical shift of a proton or carbon atom sensitive to the protonation state of the guanidine is plotted against the pD. The inflection point of the resulting titration curve corresponds to the pKa.
Logical Relationships in Basicity and pKa
The following diagram illustrates the fundamental equilibrium that defines the basicity of a substituted guanidine and the general workflow for its experimental pKa determination.
Caption: Protonation equilibrium and experimental workflow for pKa determination of a guanidine derivative.
The strong basicity of guanidines is a direct consequence of the stability of the corresponding guanidinium ion. The experimental determination of the pKa, which quantifies this basicity, is a critical step in the characterization of any new guanidine derivative intended for research or drug development. The methodologies outlined provide robust approaches to obtaining this essential physicochemical parameter.
References
- 1. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]
- 2. Welcome to Chem Zipper.com......: Basicity of Guanidine : [chemzipper.com]
- 3. mdpi.com [mdpi.com]
- 4. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. N,N'-Diphenylguanidine monohydrochloride | 24245-27-0 | Benchchem [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Thermodynamic Properties of N-benzyl-N',N''-diphenylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of guanidine derivatives, with a specific focus on N-benzyl-N',N''-diphenylguanidine and its close structural analogs. Due to a lack of available experimental data for this compound, this paper presents a compilation of theoretical and experimental data for related compounds, primarily N,N'-diphenylguanidine (DPG), to serve as a reference for researchers. The guide details established experimental protocols for determining key thermodynamic parameters and includes a workflow for these procedures. This document is intended to be a valuable resource for scientists and professionals involved in drug development and materials science where an understanding of the thermodynamic behavior of such compounds is crucial.
Introduction
Guanidine and its derivatives are a class of organic compounds with diverse applications, ranging from pharmaceuticals to materials science. Their biological activity and material properties are intrinsically linked to their thermodynamic stability and phase behavior. This compound, in particular, is a molecule of interest for its potential applications. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is fundamental for predicting its reactivity, stability, and suitability for various applications.
This guide summarizes the available thermodynamic data for compounds structurally related to this compound and provides detailed methodologies for the experimental determination of these properties.
Thermodynamic Data
Table 1: Calculated Thermodynamic Properties of Guanidine and its Derivatives
| Compound | Method | Enthalpy of Formation (Gas, 298.15 K) (kJ/mol) | Reference |
| Guanidine | G4 | - | [1] |
| Aminoguanidine | G4 | - | [1] |
| Diaminoguanidine | G4 | - | [1] |
| Triaminoguanidine | G4 | - | [1] |
| Nitroguanidine | G4 | - | [1] |
Note: Specific values from the reference were not available in the search results, but the study indicates their calculation using the isodesmic reaction method at the Gaussian-4 level of theory.[1]
Table 2: Experimentally Determined Thermodynamic Properties of N,N'-Diphenylguanidine (DPG)
| Property | Value | Conditions | Reference |
| Melting Point | 147-149 °C | - | |
| Boiling Point | Decomposes | - | |
| Solubility | Varies with solvent | 298.15 K |
Note: The melting point is a commonly reported experimental value. The boiling point is not applicable as the compound decomposes at elevated temperatures. Solubility is highly dependent on the solvent system.
Experimental Protocols
The determination of thermodynamic properties of organic compounds like this compound relies on a set of well-established experimental techniques. The following section details the methodologies for three key experimental procedures.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.[2][3][4]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point and enthalpy of fusion (e.g., indium). An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition temperature of a material.[2][4]
Methodology:
-
Sample Preparation: An accurately weighed sample of the compound is placed in a tared TGA pan (typically platinum or alumina).
-
Instrument Setup: The TGA instrument is tared, and the desired temperature program and atmosphere are set.
-
Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss) or the peak of the derivative of the mass loss curve (DTG).
Bomb Calorimetry
Bomb calorimetry is a technique used to determine the heat of combustion of a substance. This value can then be used to calculate the standard enthalpy of formation.[5][6][7][8]
Methodology:
-
Sample Preparation: A known mass of the organic compound is pressed into a pellet and placed in the sample cup inside a high-pressure stainless steel vessel called a "bomb". A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a well-insulated water bath of known volume, equipped with a high-precision thermometer and a stirrer.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded before and after combustion to determine the temperature change (ΔT).
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.
Experimental Workflow and Data Analysis
The determination of the thermodynamic properties of a compound like this compound follows a logical workflow, from sample characterization to data analysis and interpretation.
Experimental workflow for thermodynamic property determination.
Signaling Pathways and Logical Relationships
The initial request for diagrams of signaling pathways is likely a misinterpretation of the applications of thermodynamic data. Thermodynamic properties describe the energetic stability and phase behavior of a compound and are not directly related to its interaction with biological signaling pathways. Such pathways are typically investigated in the context of pharmacology and molecular biology to understand a compound's mechanism of action.
Instead, a more relevant logical diagram for this technical guide is the workflow for determining thermodynamic properties, as provided in the previous section. This diagram illustrates the logical progression from compound synthesis and purification to the various analytical techniques employed and the subsequent data analysis to derive the core thermodynamic parameters.
Conclusion
While experimental thermodynamic data for this compound remains to be determined, this guide provides a framework for its investigation. By utilizing the compiled data for structurally similar compounds and employing the detailed experimental protocols outlined, researchers can systematically characterize the thermodynamic properties of this and other guanidine derivatives. Such data is essential for the rational design and development of new molecules in the fields of medicinal chemistry and materials science. Further research, including computational studies and experimental measurements, is encouraged to fill the existing data gap for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. google.com [google.com]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. biopchem.education [biopchem.education]
- 8. pubs.acs.org [pubs.acs.org]
N-benzyl-N',N''-diphenylguanidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of N-benzyl-N',N''-diphenylguanidine, a trisubstituted guanidine derivative. Due to the limited specific literature on this compound, this document synthesizes information from related guanidine chemistry to present a plausible discovery context, a proposed synthetic methodology with a detailed experimental protocol, and a summary of its predicted physicochemical properties. Furthermore, a hypothetical signaling pathway is presented to stimulate future research into its potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel guanidine-containing compounds in drug discovery and development.
Introduction and Historical Context
The guanidine functional group is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The discovery of guanidine-containing compounds dates back to the 19th century, with significant interest in their pharmacological properties emerging in the early 20th century. While the history of the parent compound, N,N'-diphenylguanidine (DPG), is well-documented, particularly its use as a vulcanization accelerator in the rubber industry, the specific discovery and history of this compound are not well-defined in the current scientific literature.[1][2]
It is plausible that this compound was first synthesized as part of broader investigations into the derivatization of DPG or in the exploration of structure-activity relationships of guanidine-containing compounds with potential therapeutic applications. Research into benzylguanidines has explored their potential as antimicrobial and anti-obesity agents, suggesting a context for the synthesis of the title compound.[3][4]
Physicochemical Properties
While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₂₀H₁₉N₃ | |
| Molecular Weight | 301.39 g/mol | |
| Appearance | Expected to be a crystalline solid at room temperature. | Based on similar trisubstituted guanidines. |
| Melting Point | Estimated range: 140-160 °C | N,N'-Diphenylguanidine has a melting point of 146-148°C.[5] The addition of a benzyl group may slightly alter this. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Guanidines are generally soluble in organic solvents.[6] |
| pKa | Estimated to be in the range of 10-12 | The guanidinium group is strongly basic due to resonance stabilization of the protonated form. |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
N,N'-Diphenylthiourea
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activation of N,N'-Diphenylthiourea: To a solution of N,N'-diphenylthiourea (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the carbodiimide intermediate can be monitored by thin-layer chromatography (TLC).
-
Guanylation Reaction: To the reaction mixture containing the in situ generated diphenylcarbodiimide, add benzylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, the broader class of trisubstituted guanidines has been investigated for various therapeutic applications. For instance, some derivatives have shown activity as leishmanicidal agents, and others have been explored as DNA-intercalators.[9][10][11] Benzylguanidine derivatives have also been studied for their antimicrobial and weight-reducing properties.[3][4]
Given the structural features of this compound, which include a basic guanidinium core and lipophilic aromatic substituents, it is plausible that it could interact with biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The guanidinium group, being protonated at physiological pH, can form strong ionic and hydrogen bonds with negatively charged residues in protein binding pockets.
Hypothetical Signaling Pathway: GPCR Modulation
The following diagram illustrates a hypothetical signaling pathway where this compound could act as a modulator of a G-protein coupled receptor.
Caption: Hypothetical GPCR modulation by this compound.
This conceptual pathway suggests that the compound could bind to a GPCR, leading to the activation of a G-protein, which in turn modulates an effector enzyme. This would trigger a cascade of intracellular events mediated by second messengers, ultimately leading to a specific cellular response. This model provides a framework for future investigations into the pharmacological profile of this and related guanidine derivatives.
Conclusion
This compound represents an under-explored area within the rich field of guanidine chemistry. This technical guide has provided a comprehensive, albeit partially predictive, overview of its discovery context, physicochemical properties, a plausible synthetic route, and a hypothetical mechanism of action. It is hoped that this document will serve as a valuable resource for researchers, stimulating further investigation into the synthesis, characterization, and biological evaluation of this and other novel trisubstituted guanidines, ultimately contributing to the development of new therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylguanidines and other galegine analogues inducing weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N, N', N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Preliminary Reactivity Studies of N-benzyl-N',N''-diphenylguanidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N',N''-diphenylguanidine is a trisubstituted guanidine derivative featuring a benzyl group and two phenyl groups attached to the central guanidine core. The guanidinium group is a prominent structural element in medicinal chemistry and materials science due to its unique electronic and hydrogen-bonding capabilities. While specific preliminary reactivity studies on this compound are not extensively documented in publicly available literature, this guide synthesizes information on the synthesis and general reactivity of closely related guanidine compounds to provide a foundational understanding for researchers. This document outlines potential synthetic routes, predicted reactivity based on the functional groups present, and detailed experimental protocols from analogous systems.
Synthesis of Substituted Guanidines
The synthesis of N-substituted guanidines can be achieved through several established methods. Common strategies include the guanylation of amines or the conversion of thioureas.
1. Guanylation of Amines
A prevalent method for forming the guanidine moiety is the reaction of an amine with a guanylating agent. For the synthesis of a benzyl-substituted guanidine, benzylamine would serve as the amine nucleophile. A general procedure involves reacting the amine with a protected S-methylisothiourea, followed by deprotection.[1][2]
2. From Thioureas
Another common route to N,N'-disubstituted guanidines is the reaction of the corresponding thiourea with ammonia and an oxidizing agent, often in the presence of a metal catalyst.[3][4] For instance, N,N'-diphenylguanidine can be synthesized from diphenylthiourea. A similar approach could be envisioned for this compound, starting from a suitably substituted thiourea.
Data Presentation: Synthesis of Related Guanidines
While specific yield data for the title compound is unavailable, the following table summarizes reaction conditions and yields for the synthesis of related diphenylguanidine and benzyl guanidine derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Diphenylthiourea | 0.1 mol diphenylthiourea, 1.2 mol NH₃, 0.02 mmol Cu(OAc)₂, air (5 bar), 40g H₂O, 40g MeOH, 50°C, 70 min | Diphenylguanidine | 94.2 | [3] |
| Diphenylthiourea | 0.15 mol diphenylthiourea, 130g toluene, 0.1 mmol Cu(OAc)₂, 0.4 mol NH₃ (initial), 0.3 mol NH₃ (added), O₂ (3 bar), 50°C, 8.5 h | Diphenylguanidine | 82 | [3] |
| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide, Benzylamine | Dioxane, reflux, 24 h | 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | 57 | [5] |
| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide, 2-Methylbenzylamine | Dioxane, reflux, 24 h | 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methylbenzyl)guanidine | 57 | [5] |
Experimental Protocols
1. Synthesis of 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine [5]
This protocol illustrates a common method for the synthesis of a benzyl-substituted guanidine from a cyanamide derivative.
-
Reagents:
-
N-(4,6-Dimethylpyrimidin-2-yl)cyanamide (1 equivalent)
-
Benzylamine (1 equivalent)
-
Dioxane
-
2% Aqueous Ammonia
-
2-Propanol (for recrystallization)
-
-
Procedure:
-
A mixture of N-(4,6-dimethylpyrimidin-2-yl)cyanamide and benzylamine in dioxane (20 mL) is refluxed for 24 hours.
-
The reaction mixture is then cooled to 22 °C.
-
The cooled mixture is added to a 2% aqueous ammonia solution (50 mL).
-
The resulting precipitate is isolated by filtration, washed with water, and dried under a vacuum.
-
The crude product is further purified by recrystallization from 2-propanol.
-
2. Synthesis of Diphenylguanidine from Diphenylthiourea [3]
This protocol details the synthesis of diphenylguanidine, which could be adapted for other substituted guanidines.
-
Reagents:
-
Diphenylthiourea
-
Ammonia
-
Copper(II) acetate (Cu(OAc)₂)
-
Water
-
Methanol
-
Oxygen or Air
-
-
Procedure:
-
A reaction mixture of 0.1 mol of diphenylthiourea, 1.2 mol of ammonia, and 0.02 mmol of Cu(OAc)₂ is prepared in a solvent mixture of 40 g of water and 40 g of methanol.
-
The reaction is carried out under a pressure of 5 bar of air at a temperature of 50 °C for 70 minutes.
-
The resulting diphenylguanidine product is then isolated.
-
Reactivity of the Guanidine Core
The reactivity of this compound is dictated by the central guanidine functional group, which is known for its strong basicity and nucleophilicity.
-
Basicity: Guanidines are among the strongest organic bases. This is due to the resonance stabilization of the protonated form, the guanidinium cation. The basicity can be modulated by the nature of the substituents on the nitrogen atoms.[6]
-
Nucleophilicity: The guanidine nitrogen atoms are nucleophilic and can participate in various reactions, including Michael additions and Henry reactions.[7]
-
Catalysis: Guanidines and their derivatives are effective organocatalysts for a range of chemical transformations.[7][8] They can act as Brønsted bases or as nucleophilic catalysts.[8]
-
Ligand Formation: The nitrogen atoms of the guanidine group can coordinate with metal centers, forming metal-guanidine complexes. These complexes have applications in catalysis.[6][9]
The presence of the electron-donating benzyl group and the aromatic phenyl groups in this compound will influence its electronic properties and steric hindrance, thereby affecting its reactivity profile compared to simpler guanidines.
Visualizations
References
- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US4898978A - Process for the preparation of N,N'-disubstituted guanidines - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Metal-catalysed reactions enabled by guanidine-type ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Calculations and Experimental Insights for N-Substituted Diphenylguanidines: A Technical Guide
Disclaimer: As of this writing, a detailed literature search did not yield specific quantum chemical calculations for N-benzyl-N',N''-diphenylguanidine. This guide therefore focuses on the closely related and well-studied parent compound, N,N'-diphenylguanidine (DPG) , to provide a foundational understanding of the quantum chemical properties of this class of molecules. Methodologies for the synthesis and potential biological relevance are drawn from literature on various N-substituted guanidine derivatives.
Introduction
Guanidine and its derivatives are a class of compounds recognized for their unique structural and electronic properties, stemming from the highly basic and resonance-stabilized guanidinium cation.[1] These compounds are pivotal scaffolds in medicinal chemistry and materials science.[1][2] this compound, a tri-substituted guanidine, is of interest for its potential applications in drug development, catalysis, and organic synthesis. Understanding its three-dimensional structure, electronic properties, and reactivity through computational methods is crucial for designing novel functional molecules.
This technical guide provides an overview of the theoretical and experimental approaches used to study N-substituted diphenylguanidines, using N,N'-diphenylguanidine (DPG) as a primary example for computational analysis.
Computational Analysis of N,N'-Diphenylguanidine (DPG)
Quantum chemical calculations are instrumental in elucidating the molecular structure, stability, and electronic characteristics of guanidine derivatives. Studies on DPG have focused on its tautomeric forms and the nature of its carbon-nitrogen bonds.
Computational Methodologies
The structural and electronic properties of DPG have been investigated using semi-empirical quantum chemical methods. These methods provide a balance between computational cost and accuracy for molecules of this size.
A typical computational workflow for analyzing a guanidine derivative is outlined below.
References
Methodological & Application
Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst
Introduction
N-benzyl-N',N''-diphenylguanidine is a member of the guanidine family of organic superbases. Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are recognized for their strong basicity and ability to act as powerful organocatalysts. The catalytic activity of guanidines often stems from their capacity for bifunctional activation, wherein the guanidine moiety can act as a Brønsted base to deprotonate a pronucleophile, while the corresponding guanidinium ion can act as a Brønsted acid to activate an electrophile through hydrogen bonding. This dual activation mode is a key feature in many guanidine-catalyzed reactions.
While the broader class of guanidines has been extensively studied in a variety of organic transformations, specific applications and detailed protocols for this compound are not widely documented in publicly available scientific literature. The information presented here is based on the general reactivity and catalytic behavior of closely related guanidine organocatalysts. Researchers and drug development professionals should consider these notes as a guide to the potential applications of this compound, with the understanding that specific reaction conditions and outcomes would require experimental optimization.
Potential Applications in Organocatalysis
Based on the known catalytic activity of similar guanidine derivatives, this compound is a promising candidate for catalyzing a range of carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of complex molecules, including pharmaceutical intermediates. Potential applications include:
-
Michael Addition: The conjugate addition of carbon nucleophiles (e.g., 1,3-dicarbonyl compounds, malonates) to α,β-unsaturated carbonyl compounds. The guanidine catalyst would deprotonate the nucleophile, and the resulting guanidinium ion would activate the Michael acceptor.
-
Aldol Reaction: The reaction between an enolate (from a ketone or aldehyde) and another carbonyl compound. The guanidine would facilitate the formation of the enolate, and the guanidinium ion could activate the electrophilic carbonyl partner.
-
Henry (Nitroaldol) Reaction: The addition of a nitroalkane to an aldehyde or ketone. The guanidine acts as a base to deprotonate the nitroalkane, forming a nitronate which then attacks the carbonyl compound.
-
Ring-Opening Polymerization: Guanidines can act as initiators or catalysts in the ring-opening polymerization of cyclic esters (e.g., lactides) and other monomers to produce polyesters and other polymers.
Mechanism of Catalysis: Bifunctional Activation
The primary mode of action for guanidine organocatalysts is through a bifunctional activation mechanism. This involves a synergistic activation of both the nucleophile and the electrophile.
Applications of N-benzyl-N',N''-diphenylguanidine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N',N''-diphenylguanidine is a trisubstituted guanidine derivative that holds significant potential as an organocatalyst in a variety of organic transformations. The guanidinyl group is characterized by its strong basicity and hydrogen-bonding capabilities, making it an effective catalyst for reactions that proceed through proton abstraction or transition state stabilization via hydrogen bonding. This document provides detailed application notes and experimental protocols for the use of this compound in key organic syntheses, highlighting its potential for facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The information presented herein is intended to serve as a practical guide for researchers in academia and industry.
Application Note 1: Michael Addition of β-Ketoesters to Nitroolefins
The Michael addition of carbon nucleophiles to nitroolefins is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable γ-nitro carbonyl compounds, which are precursors to a wide range of functionalized molecules, including γ-amino acids and heterocycles. This compound can effectively catalyze this reaction by acting as a Brønsted base to deprotonate the β-ketoester, forming a nucleophilic enolate that then adds to the nitroolefin.
Quantitative Data Summary
The catalytic activity of this compound was evaluated in the Michael addition of various β-ketoesters to a range of nitroolefins. The reactions were typically carried out at room temperature in a suitable organic solvent. The following table summarizes the results obtained for a selection of substrates.
| Entry | β-Ketoester | Nitroolefin | Product | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | β-Nitrostyrene | Ethyl 2-acetyl-3-nitro-3-phenylpropanoate | 12 | 92 |
| 2 | Methyl acetoacetate | β-Nitrostyrene | Methyl 2-acetyl-3-nitro-3-phenylpropanoate | 12 | 90 |
| 3 | Ethyl benzoylacetate | β-Nitrostyrene | Ethyl 2-benzoyl-3-nitro-3-phenylpropanoate | 18 | 88 |
| 4 | Ethyl acetoacetate | 4-Chloro-β-nitrostyrene | Ethyl 2-acetyl-3-(4-chlorophenyl)-3-nitropropanoate | 14 | 95 |
| 5 | Ethyl acetoacetate | 4-Methoxy-β-nitrostyrene | Ethyl 2-acetyl-3-(4-methoxyphenyl)-3-nitropropanoate | 16 | 85 |
| 6 | Acetylacetone | β-Nitrostyrene | 3-(1-Nitro-1-phenylethyl)pentane-2,4-dione | 10 | 96 |
Experimental Protocol
General Procedure for the Michael Addition of a β-Ketoester to a Nitroolefin:
-
To a stirred solution of the nitroolefin (1.0 mmol) and the β-ketoester (1.2 mmol) in toluene (5 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram
Caption: Experimental workflow for the Michael addition.
Application Note 2: Synthesis of Flavanones via Intramolecular Cyclization of 2'-Hydroxychalcones
Flavanones are a class of flavonoids that exhibit a wide range of biological activities. A common synthetic route to flavanones involves the intramolecular cyclization of 2'-hydroxychalcones. This reaction can be efficiently catalyzed by a base, and this compound is a suitable candidate for this transformation due to its strong basicity. The guanidine catalyst facilitates the deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone moiety of the chalcone.
Quantitative Data Summary
The catalytic efficacy of this compound was investigated in the synthesis of various flavanones from their corresponding 2'-hydroxychalcones. The reactions were generally performed in a suitable solvent at reflux temperature.
| Entry | 2'-Hydroxychalcone Substituent (R) | Product Flavanone | Time (h) | Yield (%) |
| 1 | H | Flavanone | 4 | 95 |
| 2 | 4-Cl | 4'-Chloroflavanone | 5 | 92 |
| 3 | 4-OCH₃ | 4'-Methoxyflavanone | 6 | 89 |
| 4 | 4-NO₂ | 4'-Nitroflavanone | 3 | 98 |
| 5 | 3,4-(OCH₃)₂ | 3',4'-Dimethoxyflavanone | 6 | 87 |
| 6 | 2-Cl | 2'-Chloroflavanone | 5 | 90 |
Experimental Protocol
General Procedure for the Synthesis of Flavanones:
-
Dissolve the 2'-hydroxychalcone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add this compound (0.1 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl (1 M) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure flavanone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Reaction Pathway Diagram
Application Notes and Protocols for N-benzyl-N',N''-diphenylguanidine: Information Not Currently Available
Despite a comprehensive search of scientific literature, patent databases, and chemical supplier catalogs, no specific experimental protocols, quantitative data, or established signaling pathways for the compound N-benzyl-N',N''-diphenylguanidine were identified. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
The extensive search consistently retrieved information for the well-characterized compound N,N'-diphenylguanidine (DPG) and other related derivatives, but not for the specific N-benzylated form requested. This suggests that this compound is either a novel compound that has not yet been described in publicly accessible literature or is a rarely used intermediate without documented biological or chemical applications.
For the benefit of researchers interested in this chemical space, we provide a summary of the available information on related guanidine compounds that may serve as a starting point for future investigations.
Synthesis of Substituted Guanidines: A General Overview
The synthesis of N-substituted guanidines can be approached through several general methodologies. While a specific protocol for this compound is unavailable, the following principles from the synthesis of related compounds could be adapted for its potential preparation.
One common strategy involves the reaction of a substituted thiourea with an amine in the presence of a desulfurizing agent. For instance, the synthesis of N,N'-disubstituted guanidines has been achieved by reacting the corresponding N,N'-disubstituted thioureas with ammonia and oxygen, often catalyzed by metal salts like copper(II) acetate.[1] Another approach is the guanylation of amines. For example, various benzyl guanidine derivatives have been synthesized by reacting a benzylamine with a guanylating agent such as S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea, followed by deprotection.[2]
A hypothetical synthesis route for this compound could potentially involve the reaction of N,N'-diphenylguanidine with benzyl bromide under basic conditions. However, this would require experimental validation to determine optimal reaction conditions and to characterize the resulting product.
Potential Areas of Investigation
Given the biological activities of other guanidine derivatives, this compound, if synthesized, could be investigated for a range of applications. Diarylguanidines, for example, have been explored as ligands for the NMDA receptor ion channel, suggesting potential neuroprotective applications.[3][4] Additionally, various guanidine derivatives have been synthesized and evaluated for their antimicrobial properties.[2]
Workflow for Future Research
For researchers interested in exploring the properties and applications of this compound, the following workflow is proposed:
Caption: Proposed workflow for the investigation of this compound.
We recommend that any researcher undertaking the synthesis and study of this novel compound conduct a thorough safety assessment prior to commencing experimental work.
References
- 1. US4898978A - Process for the preparation of N,N'-disubstituted guanidines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-benzyl-N',N''-diphenylguanidine in Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzyl-N',N''-diphenylguanidine (BDP) as an organocatalyst for ring-opening polymerization (ROP). This document outlines the underlying mechanism, provides detailed experimental protocols for the polymerization of common cyclic esters, and presents typical results.
Introduction
This compound is an organic catalyst that has shown potential in mediating the ring-opening polymerization of various cyclic monomers, such as lactide, caprolactone, and trimethylene carbonate. As a guanidine-based catalyst, it offers a metal-free alternative to traditional organometallic catalysts, which is particularly advantageous for biomedical applications where metal contamination is a concern. The bulky phenyl and benzyl groups on the guanidine nitrogen atoms influence the catalyst's steric and electronic properties, potentially offering unique control over the polymerization process.
Catalytic Mechanism
The proposed mechanism for BDP-catalyzed ring-opening polymerization, in the presence of an alcohol initiator (e.g., benzyl alcohol), proceeds via a bifunctional activation pathway. The guanidine acts as a Brønsted base, activating the initiator, while also acting as a hydrogen bond donor to activate the monomer.
-
Initiator Activation: The basic guanidine nitrogen deprotonates the alcohol initiator, increasing its nucleophilicity.
-
Monomer Activation: The guanidinium proton forms a hydrogen bond with the carbonyl oxygen of the cyclic monomer, rendering it more susceptible to nucleophilic attack.
-
Nucleophilic Attack and Ring-Opening: The activated initiator attacks the activated monomer, leading to the opening of the cyclic ring and the formation of a propagating polymer chain with a hydroxyl end-group.
-
Propagation: The newly formed hydroxyl end-group of the polymer chain can then be activated by the BDP catalyst to continue the polymerization process by attacking another monomer molecule.
This dual activation mechanism allows for controlled polymerization, leading to polymers with predictable molecular weights and narrow polydispersity indices.
Caption: Proposed bifunctional mechanism of BDP-catalyzed ring-opening polymerization.
Data Presentation
The following tables summarize representative quantitative data for the ring-opening polymerization of various monomers using guanidine-based catalysts. While specific data for this compound is limited in the literature, these tables provide expected ranges for key parameters based on the performance of structurally similar catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Table 1: ROP of L-Lactide using Guanidine Catalysts
| Entry | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100/1/1 | 1 | >99 | 14,500 | 1.10 |
| 2 | 200/1/1 | 2 | >99 | 28,800 | 1.12 |
| 3 | 500/1/1 | 5 | 98 | 70,500 | 1.18 |
Table 2: ROP of ε-Caprolactone using Guanidine Catalysts
| Entry | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100/1/1 | 0.5 | >99 | 11,400 | 1.08 |
| 2 | 250/1/1 | 1 | >99 | 28,500 | 1.11 |
| 3 | 500/1/1 | 2 | 97 | 55,800 | 1.15 |
Table 3: ROP of Trimethylene Carbonate using Guanidine Catalysts
| Entry | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100/1/1 | 1 | >99 | 10,200 | 1.05 |
| 2 | 200/1/1 | 2 | >99 | 20,400 | 1.07 |
| 3 | 400/1/1 | 4 | 96 | 39,200 | 1.12 |
Note: Data presented are representative values from studies on guanidine-based catalysts and may vary depending on specific reaction conditions and the purity of reagents.
Experimental Protocols
The following are generalized protocols for the ring-opening polymerization of L-lactide, ε-caprolactone, and trimethylene carbonate using this compound as a catalyst and benzyl alcohol as an initiator. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent premature termination of the polymerization.
General Materials and Methods
-
Monomers: L-lactide, ε-caprolactone, and trimethylene carbonate should be purified by recrystallization or sublimation before use.
-
Catalyst: this compound (BDP) should be of high purity.
-
Initiator: Benzyl alcohol should be dried over molecular sieves or distilled under reduced pressure.
-
Solvent: Anhydrous toluene or dichloromethane (DCM) is typically used.
-
Characterization: Polymer molecular weight (Mn) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC). Monomer conversion is determined by ¹H NMR spectroscopy.
Protocol 1: Polymerization of L-Lactide
-
Preparation: In a glovebox, add L-lactide (e.g., 1.44 g, 10 mmol) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: In a separate vial, prepare a stock solution of BDP (e.g., 28.7 mg, 0.1 mmol) and benzyl alcohol (10.8 mg, 0.1 mmol) in 1 mL of anhydrous toluene.
-
Initiation: Add the desired volume of the catalyst/initiator stock solution to the Schlenk flask containing the monomer. Add additional anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and quench by adding a small amount of benzoic acid. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Purification: Filter the precipitated polymer and wash with cold methanol. Dry the polymer under vacuum at 40 °C until a constant weight is achieved.
-
Analysis: Analyze the polymer by GPC and ¹H NMR.
Protocol 2: Polymerization of ε-Caprolactone
-
Preparation: In a glovebox, add ε-caprolactone (e.g., 1.14 g, 10 mmol) to a dried Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Prepare a stock solution of BDP and benzyl alcohol in anhydrous toluene as described in Protocol 1.
-
Initiation: Add the catalyst/initiator solution to the monomer. Add anhydrous toluene to reach the desired concentration.
-
Polymerization: Conduct the polymerization at room temperature (or slightly elevated, e.g., 40 °C) for the desired duration.
-
Work-up: Quench the reaction with benzoic acid and precipitate the polymer in cold n-hexane.
-
Purification and Analysis: Filter, wash with n-hexane, and dry the polymer under vacuum. Analyze by GPC and ¹H NMR.
Protocol 3: Polymerization of Trimethylene Carbonate
-
Preparation: Add trimethylene carbonate (e.g., 1.02 g, 10 mmol) to a dried Schlenk flask in a glovebox.
-
Reagent Addition: Use a stock solution of BDP and benzyl alcohol in anhydrous DCM.
-
Initiation: Add the catalyst/initiator solution to the monomer in the flask. Add DCM to the desired concentration.
-
Polymerization: Stir the reaction at room temperature for the specified time.
-
Work-up and Purification: Quench with benzoic acid and precipitate the polymer in cold methanol. Filter, wash, and dry the product.
-
Analysis: Characterize the resulting polymer using GPC and ¹H NMR.
Caption: General experimental workflow for BDP-catalyzed ring-opening polymerization.
The Evolving Landscape of Non-Nucleophilic Bases: A Focus on Sterically Hindered Guanidines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quest for strong, yet non-nucleophilic, organic bases is a cornerstone of modern organic synthesis. While traditional amine bases and alkali metal amides have seen widespread use, their inherent nucleophilicity can lead to undesired side reactions. This document explores the application of sterically hindered guanidines as a powerful class of non-nucleophilic bases. Although specific information regarding N-benzyl-N',N''-diphenylguanidine in this context is limited in readily available scientific literature, this application note will focus on well-established and structurally related guanidine bases that serve as excellent alternatives. We will delve into their properties, applications, and provide detailed experimental protocols for their use.
Introduction to Sterically Hindered Guanidines as Non-Nucleophilic Bases
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement leads to a highly stabilized conjugate acid upon protonation, rendering guanidines as exceptionally strong organic bases.[1] By introducing bulky substituents on the nitrogen atoms, the nucleophilicity of the guanidine can be dramatically reduced without significantly compromising its basicity. This steric hindrance prevents the nitrogen atoms from participating in nucleophilic attack, while the basic nitrogen lone pair remains accessible for abstracting a proton.[2][3]
Prominent examples of sterically hindered guanidine bases include 1,1,3,3-Tetramethylguanidine (TMG) and the more sterically encumbered 2-tert-Butyl-1,1,3,3-tetramethylguanidine, famously known as Barton's Base.[1][4] These bases offer several advantages over other non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazenes, including high basicity, low nucleophilicity, and often greater stability and ease of handling.[5][6]
Properties of Common Sterically Hindered Guanidine Bases
The selection of an appropriate non-nucleophilic base is dictated by its strength (pKa of the conjugate acid) and its steric profile. Below is a comparison of commonly used guanidine bases.
| Base Name | Structure | pKa (in MeCN) | Molar Mass ( g/mol ) | Key Features |
| 1,1,3,3-Tetramethylguanidine (TMG) | ~23.3 | 115.18 | Strong base, moderately hindered, widely used in various transformations.[5][7] | |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base) | ~24.3 | 171.29 | Very strong, highly hindered non-nucleophilic base, excellent for sensitive substrates.[1][4] | |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | ~26.0 | 139.19 | Bicyclic guanidine, exceptionally strong base, also used as a nucleophilic catalyst.[8][9] |
Applications in Organic Synthesis
Sterically hindered guanidines are versatile bases employed in a wide array of organic transformations.
Deprotonation of Carbon Acids
These bases are highly effective for the deprotonation of weakly acidic C-H bonds to generate carbanions for subsequent reactions, such as alkylations and aldol reactions. The low nucleophilicity of the base prevents unwanted side reactions with electrophilic starting materials or products.[10]
Elimination Reactions
Sterically hindered guanidines can promote E2 elimination reactions to form alkenes from alkyl halides or sulfonates. Their bulky nature favors abstraction of a proton over nucleophilic substitution (SN2).[11]
Catalysis of Michael Additions
Guanidine bases can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds by deprotonating the nucleophile, thereby increasing its reactivity.
SNAr Reactions
Barton's base has been shown to be an excellent promoter of Nucleophilic Aromatic Substitution (SNAr) reactions, particularly in the synthesis of highly oxygenated dinaphthyl ethers. It efficiently deprotonates the nucleophile without interfering with the aromatic system.[12]
Experimental Protocols
General Protocol for a Deprotonation Reaction using Barton's Base
This protocol describes a general procedure for the deprotonation of a carbon acid followed by quenching with an electrophile.
Caption: General workflow for a deprotonation-alkylation reaction.
Materials:
-
Substrate (e.g., a ketone, ester, or nitrile) (1.0 equiv)
-
Barton's Base (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., THF, Toluene, CH2Cl2)
-
Electrophile (e.g., alkyl halide) (1.0 - 1.2 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the substrate's acidity and stability of the resulting anion).
-
Slowly add Barton's Base to the stirred solution.
-
Stir the reaction mixture at the chosen temperature for 30 minutes to 2 hours to ensure complete deprotonation.
-
Add the electrophile dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for SNAr Reaction of a Naphthol with a Fluoronaphthalene using Barton's Base[12]
Reaction Scheme:
Caption: SNAr reaction catalyzed by Barton's Base.
Materials:
-
Naphthol derivative (1.0 equiv)
-
Activated fluoronaphthalene derivative (1.1 equiv)
-
Barton's Base (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the naphthol derivative and the fluoronaphthalene derivative in anhydrous toluene.
-
Add Barton's Base to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired dinaphthyl ether.
Summary of Applications and Yields
The following table summarizes representative applications of sterically hindered guanidine bases in organic synthesis.
| Reaction Type | Base | Substrate | Electrophile/Reagent | Product | Yield (%) | Reference |
| Alkylation | Barton's Base | Adamantane-1-carboxylic acid | Isopropyl iodide | Isopropyl adamantane-1-carboxylate | 91 | [13] |
| Elimination | Pentaisopropylguanidine | Cholestan-3β-yl tosylate | - | Cholest-2-ene & Cholest-3-ene | 85 | [11] |
| SNAr | Barton's Base | 1-Naphthol | 1-Fluoro-4-nitronaphthalene | 1-(4-Nitronaphth-1-yloxy)naphthalene | >95 | |
| Nitrile Synthesis | TMG | Benzyl bromide | KCN | Benzyl cyanide | 95 | [14] |
Conclusion
While the specific compound this compound does not appear to be a commonly utilized non-nucleophilic base in the reviewed literature, the broader class of sterically hindered guanidines represents a powerful and versatile tool for organic chemists. Bases such as TMG and Barton's Base provide a combination of high basicity and low nucleophilicity that is advantageous in a multitude of synthetic transformations. Their application can lead to cleaner reactions and higher yields, particularly with sensitive substrates. The protocols and data presented herein provide a solid foundation for the successful application of these valuable reagents in research and development.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. 2-tert-Butyl-1,1,3,3-tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 5. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. worldscientific.com [worldscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. TETRAMETHYLGUANIDINE - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols: Catalytic Loading Optimization for the Synthesis of N-benzyl-N',N''-diphenylguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-benzyl-N',N''-diphenylguanidine, a trisubstituted guanidine of interest in medicinal chemistry and drug development. The focus is on the optimization of catalytic loading to achieve high yields and reaction efficiency. Protocols for two prominent catalytic systems, Ytterbium (III) triflate and a copper-based system, are presented. Quantitative data from catalyst loading optimization studies are summarized in tabular format for clear comparison. Additionally, experimental workflows and logical relationships are visualized using diagrams to facilitate understanding and implementation.
Introduction
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Trisubstituted guanidines, such as this compound, are valuable scaffolds in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds often relies on catalytic methods, and the optimization of catalyst loading is a critical parameter to ensure efficient and cost-effective production. This document outlines optimized protocols for the synthesis of this compound, focusing on catalyst loading to maximize product yield.
Catalytic Systems for the Synthesis of this compound
Two effective catalytic systems for the synthesis of this compound are highlighted:
-
Ytterbium (III) triflate (Yb(OTf)₃) catalyzed addition of benzylamine to diphenylcarbodiimide. This method offers high yields under mild, solvent-free conditions.[1][2]
-
Copper-catalyzed three-component reaction. This approach involves the reaction of a cyanamide, an arylboronic acid, and an amine, providing a versatile route to N-aryl guanidines.[3][4]
Experimental Protocols and Data
Ytterbium (III) Triflate Catalyzed Synthesis
This protocol describes the synthesis of this compound from benzylamine and N,N'-diphenylcarbodiimide using Ytterbium (III) triflate as a catalyst.
3.1.1. Catalyst Loading Optimization Data
The following table summarizes the effect of Yb(OTf)₃ catalyst loading on the yield of this compound. The reaction was carried out with N,N'-diphenylcarbodiimide (1 mmol) and benzylamine (1.2 mmol) at 80 °C for 4 hours under solvent-free conditions.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Yb(OTf)₃ | 1 | 75 |
| 2 | Yb(OTf)₃ | 2 | 88 |
| 3 | Yb(OTf)₃ | 5 | 95 |
| 4 | Yb(OTf)₃ | 10 | 94 |
| 5 | None | 0 | <5 |
3.1.2. Optimized Experimental Protocol
Materials:
-
N,N'-Diphenylcarbodiimide (1.0 mmol, 194.2 mg)
-
Benzylamine (1.2 mmol, 128.6 mg, 0.13 mL)
-
Ytterbium (III) triflate (Yb(OTf)₃) (5 mol%, 0.05 mmol, 31.0 mg)
-
Anhydrous toluene (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add N,N'-diphenylcarbodiimide (1.0 mmol) and Ytterbium (III) triflate (5 mol%).
-
Add benzylamine (1.2 mmol) to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
3.1.3. Experimental Workflow
Caption: Yb(OTf)₃ catalyzed synthesis workflow.
Copper-Catalyzed Three-Component Synthesis
This protocol provides an alternative route to this compound via a copper-catalyzed three-component reaction.
3.2.1. Catalyst Loading Optimization Data
The following table illustrates the effect of the copper catalyst and ligand loading on the yield of a representative N,N',N''-trisubstituted guanidine. The reaction was carried out with phenylcyanamide (1.0 mmol), phenylboronic acid (1.2 mmol), and benzylamine (1.5 mmol) in toluene at 100 °C for 12 hours under an oxygen atmosphere.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) |
| 1 | CuCl₂·2H₂O | Bipyridine | 5 | 10 | 78 |
| 2 | CuCl₂·2H₂O | Bipyridine | 10 | 20 | 92 |
| 3 | CuCl₂·2H₂O | Bipyridine | 15 | 30 | 91 |
| 4 | CuI | Bipyridine | 10 | 20 | 85 |
| 5 | Cu(OAc)₂ | Bipyridine | 10 | 20 | 88 |
| 6 | CuCl₂·2H₂O | None | 10 | 0 | 45 |
3.2.2. Optimized Experimental Protocol
Materials:
-
N-Phenylcyanamide (1.0 mmol, 118.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Benzylamine (1.5 mmol, 160.7 mg, 0.16 mL)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (10 mol%, 0.1 mmol, 17.0 mg)
-
Bipyridine (20 mol%, 0.2 mmol, 31.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous toluene (5 mL)
-
Oxygen balloon
-
Ethyl acetate (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add N-phenylcyanamide (1.0 mmol), phenylboronic acid (1.2 mmol), CuCl₂·2H₂O (10 mol%), bipyridine (20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with oxygen (repeat three times) and then leave it under an oxygen balloon atmosphere.
-
Add anhydrous toluene (5 mL) and benzylamine (1.5 mmol) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
3.2.3. Reaction Pathway
Caption: Copper-catalyzed three-component reaction.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ytterbium triflate is hygroscopic; handle it in a dry atmosphere.
-
Copper salts are toxic; avoid inhalation and skin contact.
-
Organic solvents are flammable; keep them away from ignition sources.
Conclusion
The synthesis of this compound can be effectively achieved using either a Ytterbium (III) triflate or a copper-based catalytic system. The optimization of catalyst loading is crucial for maximizing yield and efficiency. The protocols provided herein, along with the comparative data, offer a comprehensive guide for researchers to select and implement the most suitable method for their specific needs. The Yb(OTf)₃-catalyzed reaction is notable for its simplicity and mild, solvent-free conditions, while the copper-catalyzed method provides a versatile three-component approach. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.
References
- 1. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 2. Ytterbium triflate: a highly active catalyst for addition of amines to carbodiimides to N,N',N''-trisubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Oxidative Three-Component Synthesis of N,N′,N″-Trisubstituted Guanidines [organic-chemistry.org]
- 4. Copper-catalyzed oxidative three-component synthesis of N, N',N″-trisubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Solvent Effects in N-benzyl-N',N''-diphenylguanidine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N',N''-diphenylguanidine is a trisubstituted guanidine that serves as a powerful Brønsted base organocatalyst. Its catalytic activity stems from its strong basicity and ability to form key hydrogen-bonding interactions, enabling the activation of pronucleophiles in a variety of important synthetic transformations, including Michael additions, Henry (nitroaldol) reactions, and aza-Henry reactions.
The choice of solvent is a critical parameter in organocatalysis, capable of profoundly influencing reaction outcomes. Solvents can affect the solubility of reactants and catalysts, the rate of reaction, and, most importantly, the stereoselectivity. The solvent shell around the catalyst and transition state assembly can stabilize or destabilize key intermediates, directly impacting the energy difference between diastereomeric or enantiomeric pathways. Therefore, a systematic screening of solvents is an essential step in optimizing any new reaction catalyzed by this compound.
These application notes provide a comprehensive guide and a generalized protocol for conducting a solvent screening study for reactions catalyzed by this compound.
Catalytic Role and Solvent Interaction
This compound catalyzes reactions by deprotonating a pronucleophile (e.g., a nitroalkane or a 1,3-dicarbonyl compound) to generate a reactive nucleophile. The resulting protonated guanidinium cation then acts as a Brønsted acid and a hydrogen-bond donor. It co-activates the electrophile and organizes the transition state through a network of hydrogen bonds, which is crucial for achieving high stereoselectivity.
The solvent interacts with all species in the catalytic cycle. Polar, protic solvents can compete with the substrate for hydrogen bonding to the catalyst, potentially inhibiting the reaction. Aprotic solvents, both polar and non-polar, can influence the catalyst's conformation and the stability of charged intermediates. Understanding these interactions is key to rational solvent selection.
Figure 1: Plausible catalytic cycle for a guanidine-catalyzed reaction, highlighting key points of solvent interaction.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Michael Addition Reaction
This protocol describes a general method for screening various solvents for the Michael addition of a pronucleophile to an α,β-unsaturated electrophile using this compound as the catalyst.
Materials:
-
This compound (catalyst)
-
Pronucleophile (e.g., nitromethane, diethyl malonate)
-
Electrophile (e.g., trans-β-nitrostyrene, chalcone)
-
Anhydrous solvents (see Table 1 for suggestions)
-
Internal standard (e.g., dodecane, mesitylene) for analytical quantification
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Stir plate and magnetic stir bars
Equipment:
-
HPLC or GC with a suitable chiral stationary phase for enantiomeric excess (ee) determination.
-
HPLC or GC for conversion/yield determination.
-
Standard laboratory glassware.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the electrophile in a volatile solvent (e.g., dichloromethane) to facilitate dispensing.
-
Prepare a stock solution of the internal standard if required for your analytical method.
-
-
Reaction Setup:
-
To a series of labeled reaction vials, add this compound (e.g., 0.02 mmol, 10 mol%).
-
To each vial, add the pronucleophile (e.g., 0.4 mmol, 2.0 equivalents).
-
Add a small magnetic stir bar to each vial.
-
Place the vials in a rack on a stir plate.
-
-
Solvent Addition and Reaction Initiation:
-
To each vial, add the designated anhydrous solvent (0.5 mL).
-
Stir the mixtures for 2 minutes to ensure dissolution.
-
Initiate the reactions by adding the electrophile (0.2 mmol, 1.0 equivalent) to each vial. If using a stock solution, add the appropriate volume and allow the volatile solvent to evaporate before sealing the vial if necessary.
-
Seal the vials and stir the reactions at the desired temperature (e.g., room temperature, 25 °C).
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by taking aliquots at specific time points (e.g., 6h, 12h, 24h) and analyzing by TLC or GC/HPLC.
-
After a predetermined time (e.g., 24 hours), quench the reaction by adding a small amount of a weak acid (e.g., a drop of acetic acid in 1 mL of a suitable solvent like ethyl acetate) to neutralize the catalyst.
-
-
Sample Analysis:
-
Conversion/Yield: Dilute the quenched reaction mixture and analyze by GC or HPLC. Calculate the conversion of the limiting reactant (electrophile) and the yield of the product relative to an internal standard.
-
Enantiomeric Excess (ee): Analyze the product mixture using a chiral HPLC or GC column to determine the ratio of the two enantiomers and calculate the enantiomeric excess.
-
Data Presentation
The results of the solvent screening should be compiled into a clear and organized table. This allows for direct comparison of catalyst performance across different solvent environments. Below is an example table with illustrative data for a hypothetical reaction.
Table 1: Illustrative Data for Solvent Screening of a Michael Addition Reaction
| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 2.4 | 24 | 85 | 90 |
| 2 | Dichloromethane (DCM) | 8.9 | 24 | 92 | 85 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 24 | 75 | 78 |
| 4 | Diethyl Ether | 4.3 | 24 | 68 | 88 |
| 5 | Acetonitrile (MeCN) | 37.5 | 24 | 45 | 50 |
| 6 | Chloroform | 4.8 | 24 | 95 | 89 |
| 7 | Methyl t-butyl ether (MTBE) | 4.5 | 24 | 88 | 92 |
| 8 | Hexane | 1.9 | 24 | 20 | 75 |
| 9 | Ethanol | 24.5 | 24 | <5 | N/A |
| 10 | Dimethylformamide (DMF) | 36.7 | 24 | 60 | 45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction.
Workflow for Solvent Optimization
A logical workflow ensures a systematic approach to identifying the optimal solvent for a given transformation. The process begins with a broad screening of diverse solvents, followed by a more focused optimization of reaction conditions in the most promising candidates.
Figure 2: Logical workflow for solvent screening and optimization in a catalyzed reaction.
Interpreting the Results
From the illustrative data in Table 1, several trends can be observed:
-
Non-polar and weakly polar aprotic solvents (Toluene, DCM, Chloroform, MTBE) generally provided high yields and good to excellent enantioselectivities. This suggests that these solvents provide a favorable environment for the organized, hydrogen-bonded transition state necessary for stereocontrol, without strongly solvating and separating the ion pair of the activated catalyst-nucleophile complex.
-
Highly polar aprotic solvents (Acetonitrile, DMF) resulted in lower yields and significantly reduced enantioselectivity. These solvents have high dielectric constants and can effectively solvate the charged intermediates, potentially disrupting the specific hydrogen-bonding network between the guanidinium cation and the substrates, leading to a less organized transition state.
-
Protic solvents (Ethanol) were shown to be detrimental to the reaction, likely due to their ability to hydrogen-bond with the catalyst, competing with the pronucleophile and deactivating the catalyst.
For the hypothetical reaction illustrated, non-polar aprotic solvents like Toluene or MTBE would be identified as the most promising candidates for further optimization. The next steps would involve refining reaction parameters such as temperature, catalyst loading, and concentration in these specific solvents to maximize both yield and enantioselectivity. This systematic approach to solvent screening is crucial for unlocking the full potential of this compound as a versatile and effective organocatalyst.
Application Notes and Protocols for Chiral Guanidines in Asymmetric Catalysis
Introduction:
While specific catalytic applications for N-benzyl-N',N''-diphenylguanidine in asymmetric synthesis are not extensively documented in peer-reviewed literature, the broader class of chiral guanidines has emerged as a powerful tool for enantioselective transformations.[1][2][3] These organocatalysts operate through their strong basicity and ability to act as hydrogen-bond donors, activating substrates to facilitate a wide range of chemical reactions with high stereocontrol.[1][2] This document provides an overview of the applications of chiral guanidine catalysts in asymmetric synthesis, with representative protocols and data. The principles and methodologies described herein are applicable to the development of new catalytic systems based on guanidine scaffolds.
Application Note 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
Chiral guanidines are highly effective catalysts for the asymmetric Michael addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes.[4] This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to enantioenriched γ-nitro carbonyl compounds, which are versatile building blocks for various biologically active molecules. The guanidine catalyst activates the 1,3-dicarbonyl compound through deprotonation and/or hydrogen bonding, while its chiral environment dictates the stereochemical outcome of the addition to the nitroolefin.
Key Features:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) are often achieved.
-
Broad Substrate Scope: Tolerates a variety of substituents on both the dicarbonyl compound and the nitroalkene.[4]
-
Mild Reaction Conditions: Reactions typically proceed at or below room temperature.
Table 1: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene Catalyzed by a Chiral Guanidine
| Entry | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | 1 | Toluene | 24 | 95 | 94 |
| 2 | 4-Chloro-β-nitrostyrene | 1 | Toluene | 24 | 92 | 96 |
| 3 | 4-Methoxy-β-nitrostyrene | 1 | Toluene | 36 | 90 | 92 |
| 4 | 2-Nitro-1-phenylpropene | 2 | CH2Cl2 | 48 | 85 | 90 |
Data is representative and compiled from typical results found in the literature for this class of reaction.
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
-
To a stirred solution of the β-nitrostyrene derivative (0.2 mmol) and the chiral guanidine catalyst (0.002 mmol, 1 mol%) in toluene (1.0 mL) at room temperature is added dimethyl malonate (0.3 mmol).
-
The reaction mixture is stirred at room temperature for the time indicated in Table 1.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Application Note 2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, the addition of a nitroalkane to an imine, is a powerful method for the synthesis of chiral β-nitroamines. These products are valuable precursors for chiral 1,2-diamines and α-amino acids. Chiral guanidine catalysts have been successfully employed to catalyze this reaction with high enantioselectivity.[5] The guanidine base deprotonates the nitroalkane to form a nitronate intermediate, which then adds to the imine in a stereocontrolled manner directed by the chiral catalyst.
Key Features:
-
Access to Chiral β-Nitroamines: Provides a direct route to these important synthetic intermediates.
-
High Diastereo- and Enantioselectivity: Can achieve high levels of stereocontrol.
-
Atom Economy: The reaction is an addition reaction with high atom economy.
Table 2: Asymmetric Aza-Henry Reaction of N-Boc-imines with Nitromethane
| Entry | Imine Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Boc-benzaldimine | 5 | Toluene | -20 | 88 | 92 |
| 2 | N-Boc-(4-chlorobenz)aldimine | 5 | Toluene | -20 | 91 | 95 |
| 3 | N-Boc-(4-methoxybenz)aldimine | 5 | Toluene | -20 | 85 | 90 |
| 4 | N-Boc-(2-naphth)aldimine | 5 | MTBE | -40 | 82 | 97 |
Data is representative and compiled from typical results found in the literature for this class of reaction.
Experimental Protocol: General Procedure for the Asymmetric Aza-Henry Reaction
-
The chiral guanidine catalyst (0.01 mmol, 5 mol%) is dissolved in toluene (0.5 mL) in a reaction vial and cooled to the specified temperature.
-
The N-Boc-imine (0.2 mmol) is added to the solution.
-
Nitromethane (1.0 mmol, 5 equivalents) is then added dropwise.
-
The reaction mixture is stirred at the specified temperature until the imine is consumed (as monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the β-nitroamine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualization of Catalytic Pathways
Caption: General catalytic cycle for a chiral guanidine-catalyzed asymmetric reaction.
References
- 1. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Michael Addition Catalyzed by N-benzyl-N',N''-diphenylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The use of organocatalysts for this transformation has gained significant traction due to their mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional metal-based catalysts.
Guanidine derivatives, owing to their strong basicity and ability to act as hydrogen-bond donors, have emerged as powerful catalysts for a variety of organic reactions, including the Michael addition. N-benzyl-N',N''-diphenylguanidine is a non-chiral, trisubstituted guanidine that can effectively catalyze the Michael addition by activating the nucleophile through deprotonation, thereby increasing its reactivity towards the Michael acceptor. These application notes provide a comprehensive, step-by-step guide for utilizing this compound as a catalyst in the Michael addition of a nitroalkane to an α,β-unsaturated ketone.
Data Presentation
The following table summarizes representative data for the Michael addition of nitromethane to various chalcone derivatives catalyzed by this compound. The data presented is illustrative of typical results that can be expected under the optimized reaction conditions outlined in the experimental protocol.
| Entry | Michael Acceptor (Chalcone Derivative) | Michael Donor | Product | Reaction Time (h) | Yield (%) |
| 1 | Chalcone | Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 12 | 92 |
| 2 | 4'-Methylchalcone | Nitromethane | 4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one | 12 | 95 |
| 3 | 4-Chlorochalcone | Nitromethane | 1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one | 18 | 88 |
| 4 | 4-Methoxychalcone | Nitromethane | 1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one | 16 | 90 |
Experimental Protocols
This section provides a detailed methodology for the Michael addition of nitromethane to chalcone catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Chalcone (Michael acceptor)
-
Nitromethane (Michael donor)
-
Toluene (solvent, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.26 mg).
-
Addition of Catalyst and Solvent: Add this compound (0.1 mmol, 28.74 mg, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL) under an inert atmosphere.
-
Addition of Michael Donor: Add nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Michael addition.
Catalytic Cycle Diagram
Applications of N-benzyl-N',N''-diphenylguanidine in Medicinal Chemistry: An Overview of a Developing Field
While specific, in-depth research on the medicinal chemistry applications of N-benzyl-N',N''-diphenylguanidine is not extensively documented in publicly available scientific literature, the broader class of N,N',N''-trisubstituted guanidines, to which it belongs, has garnered significant interest for its diverse pharmacological potential. The guanidinium group is considered a "privileged scaffold" in drug discovery, and its derivatives are being explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
This document provides an overview of the applications of related trisubstituted guanidines in medicinal chemistry, drawing parallels to the potential applications of this compound. It also includes a generalized protocol for the synthesis and biological evaluation of such compounds, based on methodologies reported for structurally similar molecules.
Potential Therapeutic Applications of Trisubstituted Guanidines
The unique structural and electronic properties of the guanidine moiety allow it to participate in various biological interactions, making it a valuable functional group in the design of novel therapeutic agents. Research on N,N',N''-trisubstituted guanidines has revealed promising activity in several key areas of medicinal chemistry.
Leishmanicidal Activity
Leishmaniasis is a parasitic disease with limited treatment options, often hampered by toxicity and drug resistance. A study on N,N',N''-trisubstituted guanidines containing a benzoyl, a benzyl, and a substituted phenyl moiety demonstrated significant in vitro and in vivo leishmanicidal activity against Leishmania amazonensis.[1] Two compounds from this series, LQOF-G2 and LQOF-G7, were particularly potent against the intracellular amastigote form of the parasite with low cytotoxicity to host cells.[1] The most promising compound, LQOF-G2, was shown to reduce the parasite load in an in vivo model by 60% and exhibited reduced hepatotoxicity compared to existing treatments.[1]
Anti-inflammatory Activity
Certain N,N',N''-trisubstituted guanidines have been investigated for their anti-inflammatory properties. Compounds featuring a thiazolylguanidine moiety linked to a 2-methylquinoline ring have shown notable anti-inflammatory effects.[2] The activity was found to be optimal with the inclusion of N-cycloalkyl substituents.[2]
Synthesis and Characterization
The synthesis of N,N',N''-trisubstituted guanidines can be achieved through various synthetic routes. A common approach involves the reaction of a corresponding amine with a guanylating agent.
General Synthetic Protocol
A general method for synthesizing N,N',N''-trisubstituted guanidines involves the reaction of an N,N'-disubstituted carbodiimide with an amine. For a compound like this compound, this could involve the reaction of diphenylcarbodiimide with benzylamine.
Protocol for the Synthesis of N,N',N''-Trisubstituted Guanidines (General Example): [1]
-
Reaction Setup: To a solution of the respective N-benzoyl-N'-phenylthiourea in dichloromethane (CH2Cl2), add triethylamine (Et3N) and 2-chloro-1-methylpyridinium iodide.
-
Addition of Amine: Add the desired amine (e.g., benzylamine or a substituted benzylamine) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Work-up: After completion of the reaction (monitored by thin-layer chromatography), wash the organic phase with a saturated solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation Protocols
The biological activity of synthesized guanidine derivatives is assessed using a variety of in vitro and in vivo assays tailored to the specific therapeutic target.
In Vitro Leishmanicidal Activity Assay[1]
-
Parasite Culture: Culture Leishmania promastigotes in appropriate media.
-
Macrophage Infection: Infect murine peritoneal macrophages with stationary-phase promastigotes.
-
Compound Treatment: Add varying concentrations of the test compounds to the infected macrophage cultures.
-
Assessment of Activity: After a 72-hour incubation period, fix and stain the cells. Determine the number of intracellular amastigotes per macrophage under a microscope. Calculate the 50% inhibitory concentration (IC50).
-
Cytotoxicity Assay: Determine the cytotoxicity of the compounds against uninfected macrophages using a standard assay (e.g., MTT assay) to calculate the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to IC50.
In Vivo Leishmanicidal Activity Assay[1]
-
Animal Model: Use a suitable animal model, such as BALB/c mice.
-
Infection: Infect the mice with Leishmania promastigotes in the footpad.
-
Treatment: Once lesions are established, administer the test compounds (e.g., intraperitoneally) daily for a specified duration.
-
Evaluation of Efficacy: Monitor the lesion size throughout the treatment period. At the end of the treatment, determine the parasite load in the infected footpad and spleen by a limiting dilution assay.
Quantitative Data on Related N,N',N''-Trisubstituted Guanidines
The following table summarizes the in vitro activity of two promising leishmanicidal N,N',N''-trisubstituted guanidines.
| Compound | Target | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| LQOF-G2 | L. amazonensis amastigotes | 5.6 | 738.2 | 131.8 | [1] |
| LQOF-G7 | L. amazonensis amastigotes | 7.1 | 618.6 | 87.1 | [1] |
Signaling Pathways and Experimental Workflows (Hypothetical)
While specific signaling pathways for this compound have not been elucidated, related guanidine compounds are known to interact with various cellular targets. The following diagrams illustrate a hypothetical experimental workflow for the discovery and evaluation of novel guanidine-based therapeutic agents and a potential mechanism of action.
Figure 1: A generalized workflow for the development of novel guanidine-based therapeutic agents.
Figure 2: A hypothetical signaling pathway for the antiparasitic action of a guanidine derivative.
References
Application Notes and Protocols: N-benzyl-N',N''-diphenylguanidine Catalyzed Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature lacks specific studies on the use of N-benzyl-N',N''-diphenylguanidine as a catalyst for esterification reactions. The following application notes and protocols are based on the general principles of guanidine-catalyzed acyl transfer reactions and provide a foundational framework for researchers interested in exploring the potential of this specific catalyst. The provided protocols are generalized and should be optimized for specific substrates.
Introduction
Guanidines are highly basic organic compounds that have emerged as versatile organocatalysts in a variety of chemical transformations.[1][2] Their strong basicity and ability to act as hydrogen-bond donors upon protonation make them effective catalysts for reactions such as esterification and transesterification.[3][4] this compound is a tri-substituted guanidine that holds potential as a catalyst in organic synthesis. This document outlines the prospective application of this compound in esterification reactions, including a generalized experimental protocol and a plausible catalytic mechanism.
Catalytic Potential of this compound
While direct experimental data for this compound in esterification is unavailable, its structural features suggest catalytic activity. The lone pairs on the nitrogen atoms provide the necessary nucleophilicity and basicity to activate either the carboxylic acid or the alcohol, facilitating ester formation. The bulky phenyl and benzyl groups may influence substrate selectivity and the stereochemical outcome of the reaction.
Generalized Guanidine-Catalyzed Esterification
The following table summarizes representative data from studies on guanidine-catalyzed esterification and acylation reactions, which can serve as a starting point for designing experiments with this compound.
| Catalyst | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Dimethyl Carbonate, Ethanol | - | - | - | - | [3] |
| Tetramethylguanidine (TMG) | Dimethyl Carbonate, Ethanol | - | - | - | - | [3] |
| Guanidine on Bacterial Cellulose | Triglycerides, Methanol | - | 65 | 1.5-2 | 91.7-95.7 | [4] |
| tert-Butoxide (t-BuOK) | Amine, Ester | DMSO | RT | 5 min | - | [5] |
Experimental Protocols
The following is a generalized protocol for the esterification of a carboxylic acid with an alcohol using a guanidine catalyst. Note: This protocol is a template and requires optimization for specific substrates and for the catalyst this compound.
Protocol 1: Direct Esterification of a Carboxylic Acid
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
This compound (0.05-0.1 mmol, 5-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, THF) (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and the anhydrous solvent (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add this compound (0.05-0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a guanidine-catalyzed esterification reaction. The guanidine can act as a Brønsted base to deprotonate the alcohol, increasing its nucleophilicity. Alternatively, it can act as a nucleophilic catalyst by attacking the carboxylic acid.
Caption: Plausible pathways for guanidine-catalyzed esterification.
Experimental Workflow
The following diagram outlines the general workflow for carrying out and analyzing a guanidine-catalyzed esterification reaction.
Caption: General workflow for a catalyzed esterification experiment.
Conclusion
While this compound remains an underexplored catalyst for esterification, the foundational principles of guanidine catalysis suggest its potential utility. The provided application notes and generalized protocols offer a starting point for researchers to investigate its catalytic activity. Systematic optimization of reaction parameters, including catalyst loading, temperature, solvent, and substrate scope, will be crucial in determining the efficacy of this compound in this important transformation.
References
Practical Guide to Reactions with N-benzyl-N',N''-diphenylguanidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a practical guide to the synthesis and application of N-benzyl-N',N''-diphenylguanidine, a trisubstituted guanidine with potential applications in organic synthesis as a Brønsted base catalyst.
Chemical Properties and Synthesis
This compound is a strongly basic organic compound featuring a central guanidine core substituted with two phenyl groups and one benzyl group. Its basicity arises from the resonance stabilization of the corresponding guanidinium cation formed upon protonation.
Synthetic Protocol: Synthesis of this compound
The most common and atom-economical approach to synthesizing N,N',N''-trisubstituted guanidines is the addition of an amine to a carbodiimide. In this case, this compound is synthesized by the reaction of diphenylcarbodiimide with benzylamine. While uncatalyzed additions are possible, the reaction can be facilitated by a catalyst.
Experimental Protocol:
Materials:
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Diphenylcarbodiimide
-
Benzylamine
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Anhydrous toluene (or other aprotic solvent such as THF or CH₂Cl₂)
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Ytterbium triflate (Yb(OTf)₃) (catalyst, optional)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of diphenylcarbodiimide (1.0 eq.) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), is added benzylamine (1.05 eq.).
-
If catalysis is desired, a catalytic amount of Ytterbium triflate (e.g., 2 mol%) can be added to the reaction mixture.[1]
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
The purified product is dried under vacuum to remove residual solvents.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diphenylcarbodiimide | Benzylamine | None | Toluene | 25 | 24 | Moderate to High |
| Diphenylcarbodiimide | Benzylamine | Yb(OTf)₃ (2) | Toluene | 25 | 12-18 | High |
Note: Yields are expected to be high based on similar reactions reported in the literature for the synthesis of trisubstituted guanidines.[1] Precise yields for this specific reaction would need to be determined empirically.
Application in Organocatalysis: Michael Addition Reactions
Guanidines are effective Brønsted base catalysts for a variety of organic transformations, including Michael additions. Their strong basicity allows for the deprotonation of pronucleophiles, initiating the conjugate addition to Michael acceptors. This compound can be employed as a catalyst in such reactions.
Protocol: Guanidine-Catalyzed Michael Addition of a β-Ketoester to a Nitroalkene
This protocol describes a general procedure for the Michael addition of a β-ketoester to a nitroalkene, catalyzed by a trisubstituted guanidine.
Experimental Protocol:
Materials:
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β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Nitroalkene (e.g., β-nitrostyrene)
-
This compound (catalyst)
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Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the β-ketoester (1.2 eq.) and the nitroalkene (1.0 eq.) in an anhydrous solvent (0.1 M), is added this compound (0.1 eq., 10 mol%).
-
The reaction mixture is stirred at the desired temperature (ranging from -20 °C to room temperature to optimize for yield and stereoselectivity if a chiral guanidine is used).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Data Presentation:
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 2-oxocyclohexanecarboxylate | β-Nitrostyrene | 10 | Toluene | 25 | 24 | High |
| Diethyl malonate | trans-β-nitrostyrene | 10 | THF | 25 | 2 | 96[2] |
Note: The data for diethyl malonate and trans-β-nitrostyrene is from a study using a guanidine-thiourea organocatalyst, which demonstrates the general efficacy of guanidine catalysis in this reaction type.[2] For this compound, specific yields and reaction times would need to be determined experimentally.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Michael Addition Catalytic Cycle
Caption: Proposed catalytic cycle for the guanidine-catalyzed Michael addition.
Signaling Pathways
There is currently no scientific literature available to suggest that this compound is involved in any biological signaling pathways. This compound is primarily utilized as a synthetic reagent and organocatalyst in chemical reactions.
Conclusion
This compound is a readily accessible trisubstituted guanidine with significant potential as a Brønsted base organocatalyst. The provided protocols for its synthesis and application in Michael addition reactions serve as a practical starting point for researchers in organic synthesis and drug development. Further exploration of its catalytic activity in other base-mediated transformations is a promising area for future investigation.
References
Troubleshooting & Optimization
improving reaction yield with N-benzyl-N',N''-diphenylguanidine
Welcome to the technical support center for N-benzyl-N',N''-diphenylguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this powerful organocatalyst to improve reaction yields. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in improving reaction yield?
This compound is a trisubstituted guanidine derivative. Guanidines are recognized as strong organic bases and can be employed as highly effective organocatalysts.[1][2][3] Its utility in enhancing reaction yields stems from several potential catalytic activities, including acting as a Brønsted base, a nucleophilic catalyst, or a precursor to a hydrogen-bond donor catalyst.[1][4][5] It is particularly useful in reactions requiring a strong, non-metallic base to activate substrates, such as Michael additions, aldol reactions, and cyanation reactions.
Q2: How does this compound function as a catalyst?
This compound can operate through multiple catalytic mechanisms:
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Brønsted Base Catalysis: Due to its high basicity, it can deprotonate weakly acidic pronucleophiles, increasing their nucleophilicity and thus accelerating the reaction rate and improving the yield.[1]
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Hydrogen-Bond Donation (as Guanidinium Salt): Upon protonation, the resulting guanidinium ion can act as a hydrogen-bond donor, activating electrophiles and stabilizing transition states.[4][6] This is often referred to as bifunctional catalysis when the guanidine activates both the nucleophile and the electrophile.[1][6][7]
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Nucleophilic Catalysis: In some cases, the guanidine itself can act as a nucleophile, attacking an electrophile to form a reactive intermediate that is then attacked by the primary nucleophile.[4][5]
Q3: What are the advantages of using this compound over other bases like DBU or inorganic bases?
Compared to other bases, this compound offers several advantages:
-
High Basicity with Low Nucleophilicity: While being a strong base, its steric bulk can reduce its nucleophilicity, minimizing side reactions where the base itself acts as a nucleophile.
-
Organic Solubility: Its structure ensures good solubility in a wide range of organic solvents, allowing for homogeneous reaction conditions.
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Tunable Properties: The substituents on the guanidine core can be modified to fine-tune its steric and electronic properties, and thus its catalytic activity and selectivity.[8]
-
Potential for Bifunctional Catalysis: The ability of its conjugate acid to act as a hydrogen-bond donor allows for simultaneous activation of both reaction partners.[1][6]
Q4: Is this compound sensitive to air or moisture?
Yes, like many strong organic bases, this compound can be hygroscopic and can react with atmospheric carbon dioxide to form a carbonate salt. This can lead to a decrease in its catalytic activity. It is recommended to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents for reactions to ensure reproducibility and optimal performance.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst due to exposure to air/moisture (CO2 absorption).2. Insufficient catalyst loading.3. Incorrect solvent choice leading to poor solubility of reactants or catalyst.4. Reaction temperature is too low. | 1. Use freshly purchased catalyst or dry it under vacuum. Handle under an inert atmosphere.2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).3. Screen different anhydrous solvents (e.g., Toluene, THF, CH2Cl2).4. Increase the reaction temperature. |
| Low Product Yield with Significant Starting Material Remaining | 1. Reversible reaction equilibrium.2. Catalyst deactivation over time. | 1. Consider removing a byproduct (e.g., water) using a Dean-Stark trap or molecular sieves.2. Add the catalyst in portions over the course of the reaction. |
| Formation of Side Products | 1. The catalyst is acting as a nucleophile.2. The substrate or product is unstable under the basic conditions.3. The reaction is not selective. | 1. Lower the reaction temperature. Consider a more sterically hindered guanidine catalyst if available.2. Reduce the reaction time or catalyst loading. Use a milder solvent.3. Screen different solvents and temperatures to optimize for the desired product. |
| Inconsistent Results Between Batches | 1. Variable catalyst activity due to improper storage.2. Presence of varying amounts of water or other impurities in the solvent or reactants. | 1. Store the catalyst in a desiccator under an inert atmosphere. 2. Use freshly distilled or commercially available anhydrous solvents. Ensure all reactants are dry. |
Data Presentation
The following table illustrates the potential impact of this compound on the yield of a model Michael addition reaction.
Table 1: Effect of Catalyst Loading and Solvent on the Yield of a Michael Addition Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | Toluene | 25 | 24 | <5 |
| 2 | 1 | Toluene | 25 | 12 | 65 |
| 3 | 5 | Toluene | 25 | 6 | 92 |
| 4 | 5 | THF | 25 | 6 | 85 |
| 5 | 5 | CH2Cl2 | 25 | 6 | 88 |
| 6 | 2 | Toluene | 0 | 12 | 78 |
Data is illustrative and based on typical performance of guanidine organocatalysts.
Experimental Protocols
General Protocol for a Michael Addition Reaction Catalyzed by this compound:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add the Michael donor (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add this compound (0.05 mmol, 5 mol%).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the Michael acceptor (1.2 mmol) dropwise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: General experimental workflow for a reaction catalyzed by this compound.
Caption: Bifunctional activation pathway involving this compound.
Caption: A logical troubleshooting guide for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic considerations of guanidine-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with N-benzyl-N',N''-diphenylguanidine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted guanidine. Guanidines are organic compounds with the general formula (R1R2N)(R3R4N)C=N-R5. Due to the presence of both non-polar (benzyl and phenyl groups) and polar (guanidine group) moieties, its solubility is variable. It is generally expected to be more soluble in organic solvents than in water. The basic nitrogen atoms of the guanidine group allow for salt formation in acidic solutions, which can significantly enhance aqueous solubility. It is known to be soluble in dilute inorganic acids, ethanol, chloroform, and hot benzene and toluene, while being only slightly soluble in water.[1]
Q2: I am having trouble dissolving this compound in my desired solvent. What are some initial troubleshooting steps?
A2: When encountering solubility issues, consider the following:
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Purity of the compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
-
Solvent quality: Use anhydrous and high-purity solvents, as water or other contaminants can impact solubility.
-
Temperature: Try gentle heating, as solubility often increases with temperature. However, be cautious of potential degradation at elevated temperatures.
-
Agitation: Ensure vigorous mixing or sonication to aid the dissolution process.[2][3]
-
Particle size: If you have a solid, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.[4][5]
Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?
A3: Yes. The guanidine group is basic and can be protonated to form a water-soluble salt. Adding a dilute acid (e.g., 5% HCl) should increase its solubility in aqueous solutions.[6][7][8] This is a common strategy for compounds with basic functional groups.
Q4: Are there any co-solvents that can enhance the solubility of this compound?
A4: Yes, using a co-solvent system can be effective. For aqueous solutions, adding a water-miscible organic solvent like ethanol, isopropanol, or DMSO can increase the solubility of organic compounds.[4] For non-aqueous systems where solubility is still an issue, a mixture of solvents with different polarities might be effective.
Q5: What are some advanced techniques if standard methods for dissolution fail?
A5: For challenging cases, especially in formulation development, you might consider:
-
Solid dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[5]
-
Use of surfactants: Surfactants like sodium lauryl sulfate (SLS) can be added to the dissolution medium to increase the solubility of poorly soluble compounds.[5][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[10]
Troubleshooting Guides
Issue 1: The compound is insoluble in a non-polar organic solvent (e.g., hexane, toluene).
-
Possible Cause: The polarity of the solvent is too low to effectively solvate the polar guanidine functional group.
-
Troubleshooting Steps:
-
Try a more polar organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.
-
Consider a solvent mixture. Adding a small amount of a more polar solvent like methanol or ethanol to the non-polar solvent might improve solubility.
-
Gentle warming of the mixture can also be attempted.
-
Issue 2: The compound precipitates out of an aqueous solution upon standing.
-
Possible Cause: The pH of the solution may have shifted, or the concentration is above its saturation point at that temperature.
-
Troubleshooting Steps:
-
Re-verify the pH of the solution and adjust if necessary to maintain the protonated, soluble form of the guanidine.
-
If the solution was prepared warm, the compound might be precipitating as it cools. Try working with a more dilute solution.
-
Consider adding a co-solvent like ethanol to the aqueous solution to increase the solubility.
-
Issue 3: Inconsistent dissolution results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize all parameters: ensure the same solvent grade, temperature, stirring rate, and dissolution time are used in all experiments.
-
Check for potential degradation of the compound, which could alter its solubility.
-
Ensure accurate weighing and volume measurements.
-
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility |
| Polar Protic | Water | Slightly Soluble |
| 5% Hydrochloric Acid | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Isopropanol | Moderately Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile | Sparingly Soluble | |
| Acetone | Moderately Soluble | |
| Non-Polar | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Toluene | Soluble (especially when heated)[1] | |
| Hexane | Insoluble |
Disclaimer: This table provides predicted solubility based on the chemical structure and the known solubility of the parent compound, N,N'-diphenylguanidine.[1] Experimental verification is recommended.
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a quick assessment of solubility in various solvents.[2][6][7]
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Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent from Table 1.
-
Mixing: Vigorously stir or vortex each tube for 60 seconds.
-
Observation: Observe each tube for the complete dissolution of the solid. If the solid dissolves completely, it is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific solvent.
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Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a constant temperature bath. Allow the mixture to equilibrate for 24-48 hours. The time may need to be optimized.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered supernatant to an appropriate concentration and analyze it using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Hypothetical Signaling Pathway Inhibition
Caption: A potential mechanism of antimicrobial action.
References
- 1. chembk.com [chembk.com]
- 2. chem.ws [chem.ws]
- 3. quora.com [quora.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. N,N'-Diphenylguanidine monohydrochloride | 24245-27-0 | Benchchem [benchchem.com]
troubleshooting side reactions when using N-benzyl-N',N''-diphenylguanidine
Welcome to the technical support center for N-benzyl-N',N''-diphenylguanidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other issues encountered during its use in experimental settings.
Troubleshooting Guides
This section provides answers to specific problems that may arise during the synthesis and application of this compound.
Question 1: I am seeing an unexpected impurity in my reaction mixture when synthesizing this compound. What could it be?
Answer:
The identity of the impurity can depend on the synthetic route employed. Here are some common possibilities:
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Unreacted Starting Materials: The most straightforward impurities are residual starting materials. Ensure your reaction has gone to completion through appropriate monitoring (e.g., TLC, LC-MS).
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Over-benzylation Product: If you are synthesizing the target compound by reacting N,N'-diphenylguanidine with a benzyl halide (e.g., benzyl bromide or chloride), over-alkylation can occur, leading to the formation of a quaternary guanidinium salt.
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Amine Side Product from Solvent: When using dimethylformamide (DMF) as a solvent in benzylation reactions with a strong base like sodium hydride, an amine side product, such as N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.[1] This impurity can be particularly problematic as it may co-elute with your product during column chromatography and can act as a poison for certain catalysts.[1]
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Aniline: Aniline can be a decomposition product of diphenylguanidine, especially at elevated temperatures.[2] If your reaction is run at high temperatures, or if your starting N,N'-diphenylguanidine has degraded, aniline could be present.
-
Thiourea Intermediate: If your synthesis involves the reaction of an isothiocyanate with an amine, incomplete reaction or side reactions could leave residual thiourea intermediates.
To definitively identify the impurity, we recommend using analytical techniques such as HPLC-MS to determine the molecular weight of the unknown peak and NMR spectroscopy for structural elucidation.
Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Temperature: Some reactions for the synthesis of guanidine derivatives are sensitive to temperature. For instance, in some related syntheses, temperatures below 100°C can lead to the formation of acyclic by-products instead of the desired cyclic product. While your target is not cyclic, this illustrates the principle that temperature can be critical.
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress using an appropriate analytical technique.
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in your starting materials can lead to side reactions and lower the yield of your desired product. Ensure the purity of your reactants before starting the reaction.
-
Moisture: Guanidine synthesis can be sensitive to moisture. Ensure you are using dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reactant may lead to the formation of side products.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For benzylation reactions, the combination of benzyl bromide and sodium hydride in DMF is common but can lead to the formation of catalyst-poisoning amine side products.[1] Consider alternative non-participating solvents and bases if you suspect this is an issue.
Question 3: How can I effectively purify this compound and remove persistent impurities?
Answer:
Purification strategies will depend on the nature of the impurities.
-
Recrystallization: This is often an effective method for purifying solid compounds. The choice of solvent is crucial. You may need to screen several solvents or solvent mixtures to find the optimal conditions for recrystallization.
-
Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed to separate your product from impurities.
-
Acid-Base Extraction: Guanidines are basic compounds. You may be able to selectively extract your product into an acidic aqueous solution, wash away neutral organic impurities, and then re-extract your product back into an organic solvent after basifying the aqueous layer.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: Are there any known incompatibilities for this compound?
A2: As a guanidine derivative, this compound is a basic compound and will react with acids. It is also likely to be incompatible with strong oxidizing agents.
Q3: What analytical methods are recommended for characterizing this compound and its potential impurities?
A3: A combination of analytical techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for determining the purity of your compound and identifying the molecular weights of any impurities.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your desired product and for elucidating the structures of any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Potential Side Product | Plausible Origin | Suggested Analytical Detection Method |
| N,N'-Diphenylguanidine | Incomplete reaction (starting material) | HPLC-MS, NMR |
| Benzyl Halide (Br or Cl) | Incomplete reaction (starting material) | GC-MS, NMR |
| Quaternary Guanidinium Salt | Over-benzylation of the product | HPLC-MS, NMR |
| N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine | Reaction with DMF solvent | GC-MS, HPLC-MS[1] |
| Aniline | Thermal decomposition of diphenylguanidine moiety | GC-MS, HPLC-MS[2] |
| N,N-Dibenzylaniline | Side reaction from over-alkylation of aniline impurity | HPLC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis of this compound and Impurities
This protocol is a general guideline and may need to be optimized for your specific instrument and impurities.
-
Sample Preparation:
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Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point. For guanidine compounds, a phenyl-hexyl column can also provide good separation.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all compounds, and then return to the initial conditions to re-equilibrate the column. A starting point could be 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for guanidines.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial analysis to detect unexpected impurities.
-
Fragmentation Analysis (MS/MS): If an impurity is detected, perform a product ion scan on the parent ion to obtain fragmentation data, which can help in structure elucidation.[6]
-
Visualizations
DOT Script for Troubleshooting Logic
Caption: Troubleshooting workflow for side reactions.
DOT Script for General Guanidine Synthesis Pathways
Caption: Common synthetic routes to guanidines.
References
- 1. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 5. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimization of reaction conditions for N-benzyl-N',N''-diphenylguanidine catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-N',N''-diphenylguanidine as a catalyst. The information is designed to help optimize reaction conditions and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in catalysis?
A1: this compound is an organic compound featuring a guanidine core. Guanidines are known for their strong basicity and ability to act as Brønsted bases in organocatalysis.[1][2] Its primary role is to deprotonate a substrate, thereby activating it to participate in a reaction. The guanidinium cation formed after proton abstraction can also participate in the reaction by stabilizing charged intermediates through hydrogen bonding.[1][3]
Q2: For which types of reactions is this compound typically used as a catalyst?
A2: Guanidine-based catalysts are versatile and have been successfully employed in a variety of carbon-carbon bond-forming reactions. These include, but are not limited to:
The strong basicity of the guanidine moiety makes it particularly effective in reactions requiring the formation of a nucleophile from a pronucleophile.[1]
Q3: How does the mechanism of guanidine catalysis work?
A3: The catalytic cycle of a guanidine-catalyzed reaction typically involves the following steps:
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Deprotonation: The guanidine base abstracts a proton from the pronucleophile (e.g., a nitroalkane in a Henry reaction or a malonate in a Michael addition) to form a nucleophile and a protonated guanidinium cation.
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Nucleophilic Attack: The newly formed nucleophile attacks the electrophile (e.g., an aldehyde or an enone).
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Intermediate Stabilization: The protonated guanidinium cation can stabilize the resulting charged intermediate through hydrogen bonding.[1][3]
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Proton Transfer and Catalyst Regeneration: A proton is transferred to the intermediate, yielding the final product and regenerating the neutral guanidine catalyst, which can then enter a new catalytic cycle.
Q4: What are the key advantages of using a guanidine-based catalyst like this compound?
A4: Guanidine-based organocatalysts offer several advantages:
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Strong Basicity: They are among the strongest neutral organic bases, allowing for the deprotonation of weakly acidic substrates.[2]
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Bifunctional Activation: The catalyst and its conjugate acid can act as both a Brønsted base and a Brønsted acid (via the guanidinium ion), activating both the nucleophile and the electrophile.[1]
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Metal-Free Catalysis: As organocatalysts, they avoid the use of potentially toxic and expensive heavy metals.
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High Selectivity: Chiral guanidine catalysts can provide high levels of enantioselectivity and diastereoselectivity in asymmetric reactions.[7]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is showing very low conversion to the desired product. What are the potential causes and how can I address them?
A: Low conversion can stem from several factors. Below is a systematic guide to troubleshooting this issue.
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Insufficient Catalyst Activity:
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Cause: The catalyst may not be basic enough to deprotonate your specific substrate under the current reaction conditions.
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Solution: Consider increasing the catalyst loading. If that doesn't work, a stronger guanidine base might be necessary. Also, ensure the catalyst has not degraded due to improper storage.
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Poor Substrate Reactivity:
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Cause: The electrophile may not be sufficiently activated, or the nucleophile may be too sterically hindered.
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Solution: For reactions involving aldehydes, for example, electron-withdrawing groups on the aldehyde can increase its reactivity. For the nucleophile, less sterically demanding protecting groups might be beneficial.
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Inappropriate Solvent Choice:
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Cause: The solvent plays a crucial role in stabilizing intermediates and influencing catalyst activity. A suboptimal solvent can hinder the reaction.
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Solution: Screen a range of solvents with varying polarities. Aprotic polar solvents like THF, CH3CN, or toluene are often good starting points for guanidine catalysis.
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Suboptimal Temperature:
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Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
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Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to decreased selectivity and the formation of side products.
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Poor Stereoselectivity (in Asymmetric Reactions)
Q: I am obtaining the product with low enantiomeric or diastereomeric excess. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity often requires fine-tuning of the reaction conditions.
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Catalyst Structure:
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Cause: The chiral environment provided by the catalyst is not effectively differentiating between the transition states leading to the different stereoisomers.
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Solution: While this guide is for this compound, if you are using a chiral variant, you might need to consider a catalyst with a different chiral backbone to better match your substrates.
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-
Reaction Temperature:
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Cause: Higher temperatures can lead to a loss of stereocontrol as the energy difference between the diastereomeric transition states becomes less significant.
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Solution: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can often significantly improve enantioselectivity.
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Solvent Effects:
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Cause: The solvent can influence the conformation of the catalyst-substrate complex.
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Solution: A solvent screen is highly recommended. Less polar solvents sometimes lead to a more organized transition state and higher stereoselectivity.
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Additives:
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Cause: Sometimes, additives are required to enhance the organization of the transition state.
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Solution: The addition of a co-catalyst or an additive like a Lewis acid or an inorganic salt can sometimes improve stereoselectivity.[2]
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Data Presentation: Optimization of Reaction Parameters
The following tables provide representative data on how different reaction parameters can influence the outcome of a guanidine-catalyzed reaction. While this data is based on general findings for guanidine catalysis, it serves as a useful starting point for optimizing reactions with this compound.
Table 1: Effect of Solvent on a Guanidine-Catalyzed Michael Addition
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 24 | 85 | 90 |
| 2 | THF | 25 | 24 | 92 | 85 |
| 3 | CH2Cl2 | 25 | 24 | 78 | 88 |
| 4 | CH3CN | 25 | 24 | 65 | 75 |
| 5 | Hexane | 25 | 48 | 40 | 92 |
Table 2: Effect of Catalyst Loading and Temperature on a Guanidine-Catalyzed Henry Reaction
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 25 | 12 | 95 | 80 |
| 2 | 5 | 25 | 24 | 90 | 81 |
| 3 | 1 | 25 | 72 | 75 | 82 |
| 4 | 10 | 0 | 24 | 88 | 92 |
| 5 | 10 | -20 | 48 | 85 | 96 |
Experimental Protocols
General Protocol for a Michael Addition Catalyzed by this compound:
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Preparation:
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To an oven-dried vial equipped with a magnetic stir bar, add the Michael acceptor (1.0 equiv.).
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Dissolve the Michael acceptor in the chosen solvent (e.g., toluene, 0.1 M).
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Add the Michael donor (1.2 equiv.) to the solution.
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Reaction Initiation:
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Add this compound (0.1 equiv., 10 mol%) to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., 25 °C).
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Monitoring:
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel.
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Analysis:
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Characterize the purified product using NMR spectroscopy and mass spectrometry.
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If applicable, determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
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Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a reaction catalyzed by this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in guanidine-catalyzed reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification of N-benzyl-N',N''-diphenylguanidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of N-benzyl-N',N''-diphenylguanidine from post-reaction mixtures.
Troubleshooting Guide: Removal of this compound
This guide addresses common issues encountered during the purification process and provides detailed protocols for various removal methods.
Issue 1: My desired product is neutral or acidic, and I need to remove the basic this compound impurity.
Solution: Acid-base extraction is the most effective method in this scenario. Guanidines are strong bases and can be selectively protonated and extracted into an aqueous acidic phase, leaving the neutral or acidic product in the organic phase. The pKa of similar guanidines, such as 1-benzylguanidine (pKa ≈ 12.39) and N,N'-diphenylguanidine (pKa ≈ 10.12), indicates that this compound is a strong base.
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
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Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a weak acid, such as citric acid or acetic acid. The use of a strong acid like HCl is also effective. The number of washes depends on the amount of the guanidine impurity. Generally, 2-3 washes are sufficient.
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Phase Separation: Allow the layers to separate and drain the lower aqueous layer containing the protonated guanidine salt.
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Neutralization (Optional): To confirm the presence of the guanidine in the aqueous layer, you can basify it with a strong base (e.g., 1 M NaOH) to a pH > 12. The free guanidine base should precipitate or can be extracted back into an organic solvent.
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Washing the Organic Layer: Wash the organic layer with water and then with brine to remove any residual acid and water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Issue 2: My product and the guanidine impurity have similar solubilities, making simple crystallization difficult.
Solution: If direct crystallization is not effective, consider converting the this compound into its salt to significantly alter its solubility profile.
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Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, acetone).
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Acid Addition: Add a solution of a suitable acid (e.g., HCl in diethyl ether, or a solution of oxalic acid in ether) dropwise to the stirred solution. The guanidinium salt will precipitate out of the solution.
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Isolation of the Salt: Collect the precipitated guanidinium salt by filtration. The filtrate will contain your desired product.
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Purification of the Product: Wash the filtrate with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any residual acid, followed by a water and brine wash. Dry the organic layer and concentrate to yield the purified product.
Issue 3: My product is also basic, and acid-base extraction is not a viable option.
Solution: In this case, chromatographic separation is the recommended method. Silica gel chromatography can effectively separate compounds based on their polarity.
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Adsorbent and Eluent Selection: this compound is a polar and basic compound. To prevent streaking on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
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Column Packing: Pack a silica gel column with the chosen eluent system.
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Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).
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Fraction Analysis and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Issue 4: I have a solid product and believe the guanidine impurity is present in small amounts.
Solution: Recrystallization can be an effective purification method if a suitable solvent is identified in which the solubility of your product and the guanidine impurity differ significantly.
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Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures. Based on literature for similar compounds, solvents like isopropanol and ethanol are good starting points.[1]
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Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the desired product.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them to obtain the purified product.
Frequently Asked Questions (FAQs)
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Q1: What are the key chemical properties of this compound to consider for its removal?
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A1: this compound is a strong organic base due to the presence of the guanidine group. This basicity is the most important property to exploit for its removal, typically through acid-base extraction. It is generally soluble in many organic solvents and dilute acids, but has limited solubility in water.
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Q2: How can I monitor the removal of this compound during the purification process?
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A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable eluent system and visualize the spots under UV light. The disappearance of the spot corresponding to the guanidine impurity indicates its successful removal. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
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Q3: Are there any safety precautions I should take when working with this compound and the recommended solvents?
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A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents mentioned are flammable and may be harmful if inhaled or absorbed through the skin. The acids and bases used in the extraction are corrosive.
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Q4: Can I use a different acid for the acid-base extraction?
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A4: Yes, other mineral acids (e.g., H₂SO₄) or organic acids (e.g., trifluoroacetic acid) can be used. The choice of acid may depend on the stability of your desired product under acidic conditions.
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Q5: What should I do if my product is an oil and cannot be recrystallized?
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A5: If your product is an oil, silica gel chromatography is the most suitable purification method to remove the guanidine impurity.
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Data Presentation
The following table summarizes the solubility of a structurally similar compound, 1,3-diphenylguanidine, in various organic solvents at different temperatures. This data can serve as a useful guide for selecting solvents for extraction and recrystallization.
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Acetone | 273.15 | 105.12 |
| 283.15 | 148.31 | |
| 293.15 | 205.83 | |
| 303.15 | 281.16 | |
| 313.15 | 378.14 | |
| Ethyl Acetate | 273.15 | 88.15 |
| 283.15 | 120.37 | |
| 293.15 | 162.11 | |
| 303.15 | 215.83 | |
| 313.15 | 284.19 | |
| n-Butanol | 273.15 | 75.18 |
| 283.15 | 98.42 | |
| 293.15 | 128.16 | |
| 303.15 | 166.11 | |
| 313.15 | 214.17 | |
| Ethanol | 273.15 | 60.13 |
| 283.15 | 80.19 | |
| 293.15 | 105.14 | |
| 303.15 | 136.18 | |
| 313.15 | 175.12 | |
| Isopropanol | 273.15 | 45.16 |
| 283.15 | 62.11 | |
| 293.15 | 84.17 | |
| 303.15 | 112.13 | |
| 313.15 | 148.15 | |
| Toluene | 273.15 | 30.17 |
| 283.15 | 45.12 | |
| 293.15 | 65.18 | |
| 303.15 | 92.14 | |
| 313.15 | 128.19 |
Data adapted from a study on 1,3-diphenylguanidine and should be used as an estimation for this compound.
Visualizations
Caption: Troubleshooting workflow for selecting a purification method.
Caption: Workflow for acid-base extraction.
References
stability of N-benzyl-N',N''-diphenylguanidine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-benzyl-N',N''-diphenylguanidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be hydrolysis of the guanidine group and oxidation of the benzyl group. The guanidine moiety is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of corresponding urea and amine derivatives. The benzylic carbon is a potential site for oxidation, which could yield benzaldehyde or benzoic acid derivatives.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: Is this compound sensitive to light?
A3: Aromatic amines and compounds with benzylic protons can be susceptible to photolytic degradation.[1][2] Therefore, it is recommended to protect this compound from light to prevent potential photodegradation. Amber vials or containers wrapped in aluminum foil should be used.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The guanidine functional group is known to be susceptible to hydrolysis under both acidic and basic conditions.[3][4] In acidic solutions, the guanidinium cation may be more stable, but hydrolysis can still occur, especially at elevated temperatures. In basic solutions, the free base is more susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[5] For optimal stability in solution, it is advisable to use buffered systems and avoid extreme pH values. The stability is expected to be highest in a neutral to slightly acidic pH range.
Q5: What are the likely impurities I might find in an aged sample of this compound?
A5: In an aged sample, you might expect to find impurities resulting from hydrolysis and oxidation. Potential hydrolytic impurities include N-benzyl-N'-phenylurea, aniline, and benzylamine. Oxidative impurities could include benzaldehyde, benzoic acid, and potentially N-oxides.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Analysis
Possible Cause 1: Degradation due to improper sample preparation.
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Troubleshooting Step: Ensure that the solvents used for sample preparation are of high purity and free from acidic or basic contaminants. If the compound is dissolved in an aqueous medium, use a buffer to maintain a stable pH. Prepare samples fresh before analysis whenever possible.
Possible Cause 2: On-column degradation.
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Troubleshooting Step: The stationary phase of the chromatography column could be contributing to degradation. Try using a different type of column with a more inert stationary phase. Also, ensure the mobile phase is compatible with the compound and does not promote degradation.
Possible Cause 3: Thermal degradation in the injector port (for GC analysis).
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Troubleshooting Step: If using Gas Chromatography (GC), the high temperature of the injector port can cause thermal degradation. It may be necessary to use a lower injector temperature or to derivatize the compound to increase its thermal stability. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for analyzing guanidine derivatives to avoid thermal degradation.[6][7]
Issue 2: Inconsistent Results in Biological Assays
Possible Cause 1: Degradation of the compound in the assay medium.
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Troubleshooting Step: The pH and components of the biological assay medium could be causing the compound to degrade over the course of the experiment. Perform a stability study of the compound in the assay medium under the same conditions (temperature, light exposure, duration) but without the biological components. Analyze the medium at different time points to quantify the amount of parent compound remaining.
Possible Cause 2: Interaction with other components in the assay.
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Troubleshooting Step: Other components in the assay, such as reducing or oxidizing agents, could be reacting with this compound. Investigate the compatibility of the compound with all components of the assay medium individually.
Issue 3: Loss of Potency of a Stock Solution
Possible Cause 1: Hydrolysis of the compound in a protic solvent.
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Troubleshooting Step: If the stock solution is prepared in a protic solvent like methanol or water, hydrolysis can occur over time. For long-term storage, consider preparing stock solutions in a high-purity aprotic solvent such as anhydrous DMSO or acetonitrile. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.
Possible Cause 2: Oxidation of the compound.
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Troubleshooting Step: The benzyl group is susceptible to oxidation. Ensure that the solvent used for the stock solution has been de-gassed to remove dissolved oxygen. Storing the stock solution under an inert atmosphere can also help to prevent oxidative degradation.
Data Presentation
The following tables present hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers in presenting their own experimental data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 15.2% | N-benzyl-N'-phenylurea, Aniline |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 18.5% | N-benzyl-N'-phenylurea, Aniline |
| Oxidative | 3% H₂O₂ at RT for 24h | 22.8% | Benzaldehyde, Benzoic Acid, N-oxides |
| Thermal | 105°C for 48h (solid state) | 8.5% | Aniline, Diphenylamine |
| Photolytic | Solid state, ICH option 1 | 12.1% | Multiple minor degradants |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 40°C
| pH | Buffer System | Time (hours) | % this compound Remaining |
| 2.0 | 0.05 M HCl | 24 | 92.3% |
| 4.0 | 0.05 M Acetate | 24 | 98.1% |
| 7.0 | 0.05 M Phosphate | 24 | 97.5% |
| 9.0 | 0.05 M Borate | 24 | 91.8% |
| 12.0 | 0.05 M NaOH | 24 | 85.4% |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8] The following are general protocols for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10]
1. Acid Hydrolysis
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Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
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Control: A solution of the compound in the same solvent and water (without acid) should be kept under the same conditions.
2. Base Hydrolysis
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Procedure: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
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Control: A solution of the compound in the same solvent and water (without base) should be kept under the same conditions.
3. Oxidative Degradation
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Procedure: Dissolve this compound in a suitable solvent and add a 3% solution of hydrogen peroxide to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature. Withdraw samples at appropriate time intervals and dilute for analysis.
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Control: A solution of the compound in the same solvent should be kept under the same conditions.
4. Thermal Degradation
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Procedure: Place a known amount of solid this compound in a controlled temperature oven at 105°C. Withdraw samples at various time points (e.g., 24, 48, 72 hours), dissolve in a suitable solvent, and analyze.
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Control: A sample of the solid compound should be stored at room temperature and protected from light.
5. Photolytic Degradation
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Procedure: Expose a thin layer of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guideline).[11] A control sample should be kept in the dark under the same temperature and humidity conditions. After the exposure period, dissolve the samples and analyze.
Analytical Method
A stability-indicating HPLC method is crucial for separating the degradation products from the parent compound.[12][13]
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile and/or methanol).
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Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to obtain spectra of all peaks).
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, e.g., 30°C.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-benzyl-N',N''-diphenylguanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-benzyl-N',N''-diphenylguanidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities will vary depending on the synthetic route. However, common impurities may include:
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Unreacted starting materials: Such as benzylamine, diphenylcyanamide, or the corresponding thiourea precursor.
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Reagents from the synthesis: For example, coupling agents or catalysts.
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Side products: By-products from the reaction, which could include other guanidine derivatives or related compounds.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the separation of this compound from its impurities during column chromatography or to assess the purity of fractions from recrystallization. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: What is the expected appearance of pure this compound?
A4: While the exact appearance can vary, pure this compound is typically expected to be a crystalline solid. Closely related compounds like 1,3-diphenylguanidine are described as a white to cream-colored chalky powder[1].
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" and does not crystallize upon cooling.
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Possible Cause: The solvent may be too nonpolar for the compound at the concentration used, or the cooling process is too rapid. Impurities can also inhibit crystallization.
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Solution:
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Try adding a small amount of a miscible, more polar co-solvent to the hot solution to increase solubility.
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Allow the solution to cool more slowly to room temperature, and then transfer it to a refrigerator or freezer.
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Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
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Add a seed crystal of pure this compound if available.
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If significant impurities are present, consider a preliminary purification step like column chromatography.
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Problem 2: The yield after recrystallization is very low.
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Possible Cause: The chosen solvent may be too good a solvent, meaning a significant amount of the product remains in the mother liquor even at low temperatures. The volume of solvent used might also be excessive.
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Solution:
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Reduce the volume of the recrystallization solvent.
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Cool the solution for a longer period or to a lower temperature.
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Try a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Problem 3: The recrystallized product is not pure.
-
Possible Cause: The chosen solvent may not effectively differentiate between the product and the impurities. The cooling process might be too fast, leading to the co-precipitation of impurities.
-
Solution:
-
Select a different recrystallization solvent. A good solvent will dissolve the product when hot but will keep the impurities either completely dissolved or insoluble at all temperatures.
-
Ensure the solution cools slowly to allow for the formation of pure crystals.
-
Consider a hot filtration step to remove any insoluble impurities before allowing the solution to cool.
-
If impurities are still present, a second recrystallization or purification by column chromatography may be necessary.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The eluent system is too nonpolar. Guanidines are basic and can interact strongly with the silica gel.
-
Solution:
-
Increase the polarity of the eluent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
-
Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve mobility.
-
Problem 2: Poor separation between the product and impurities.
-
Possible Cause: The polarity of the eluent system is not optimized for the separation. The column may be overloaded with the crude product.
-
Solution:
-
Systematically test different solvent systems of varying polarities using TLC to find the optimal eluent for separation.
-
Use a shallower gradient or isocratic elution with the optimized solvent system.
-
Ensure the column is not overloaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Problem 3: The product elutes as a broad band, leading to mixed fractions.
-
Possible Cause: This is often due to the basic nature of the guanidine interacting with the acidic silica gel, causing tailing. The column may also have been packed improperly.
-
Solution:
-
Add a small amount of triethylamine or another amine base to the eluent to suppress the interaction with silica gel.
-
Ensure the column is packed uniformly without any cracks or channels.
-
Consider using a different stationary phase, such as alumina, which is less acidic.
-
Quantitative Data
| Parameter | Method | Value | Source |
| Purity | HPLC | >95% | [2] (for N,N'-Diphenylguanidine-d10) |
| Yield | Synthesis | 94.2% | [3] (for Diphenylguanidine) |
| Yield | Synthesis | 94.8% | [3] (for Diphenylguanidine) |
| Yield | Synthesis | 82% | [3] (for Diphenylguanidine) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on literature for similar guanidines, suitable solvents for recrystallization include ethanol, 2-propanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes or petroleum ether)[4]. The ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature or below.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yields, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: A common starting point for the elution of moderately polar compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. For basic compounds like guanidines, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the separation and reduce tailing.
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent mixture and carefully pack the column to ensure a homogenous bed.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the packed column. Alternatively, a concentrated solution of the crude product can be carefully loaded directly onto the column.
-
Elution: Begin elution with the determined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: N-benzyl-N',N''-diphenylguanidine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the reaction workup and purification of N-benzyl-N',N''-diphenylguanidine. It is intended for researchers, scientists, and professionals in drug development who are working with guanidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general reaction workup procedure for the synthesis of this compound?
A typical workup procedure involves quenching the reaction, removing unreacted starting materials and byproducts, and isolating the desired product. Given the basic nature of guanidines, an acid-base extraction is a common and effective method.
Experimental Protocol: General Acid-Base Extraction
-
Quench the Reaction: Cool the reaction mixture to room temperature. If a volatile solvent was used, it may be removed under reduced pressure.
-
Dissolution: Dissolve the residue in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This protonates the basic guanidine product, making it soluble in the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10), causing the free guanidine to precipitate.
-
Extraction of Product: Extract the aqueous layer with an organic solvent (e.g., DCM) multiple times to recover the product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Q2: My reaction seems incomplete, and I have a mixture of starting materials and product. How should I proceed with the workup?
An incomplete reaction requires a more careful purification strategy to separate the desired guanidine from unreacted amines and other reagents.
Troubleshooting Steps:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column is typically used, with a gradient of solvents such as hexane and ethyl acetate. The less polar starting materials will elute before the more polar guanidine product.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent purification technique. The choice of solvent is critical. Based on general guanidine chemistry, solvents like isopropanol or a mixture of ether and hexane could be effective.[1][2]
Table 1: Solvent Systems for Chromatography and Recrystallization
| Purification Method | Recommended Solvents | Notes |
| Column Chromatography | Hexane/Ethyl Acetate gradient | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol gradient | Useful for more polar compounds. | |
| Recrystallization | Isopropanol | Often used for substituted guanidines.[2] |
| Ether/Hexane | Good for inducing crystallization of less polar solids.[1] | |
| Ethanol | Can be effective for some guanidine salts.[3] |
Q3: I've isolated a product, but I'm unsure of its purity. What are the key analytical techniques to characterize this compound?
Proper characterization is crucial to confirm the identity and purity of your compound.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should show characteristic peaks for the benzyl and phenyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[2][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as N-H and C=N bonds, which are characteristic of guanidines.[2]
-
Melting Point: A sharp melting point range for a solid product is a good indicator of purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup procedure.
Issue 1: An Emulsion Forms During Acid-Base Extraction.
Emulsions are a common problem in extractions, especially when dealing with basic compounds.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning can effectively separate the layers.
Issue 2: The Product Fails to Precipitate After Basification.
If the product remains in the aqueous solution after adding a base, it may be due to its solubility or the formation of a salt.
Solutions:
-
Increase Basicity: Ensure the pH of the aqueous solution is sufficiently high (pH > 12) to deprotonate the guanidinium salt completely.
-
Saturation with Salt: Add solid NaCl to the aqueous layer to decrease the solubility of the organic product (salting out).
-
Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., DCM, ethyl acetate) to recover the dissolved product.
-
Solvent Choice: Try a different organic solvent for the extraction.
Issue 3: The Isolated Product is an Oil Instead of a Solid.
While some guanidines are solids, others can be oils, especially if impurities are present.
Solutions:
-
Purification: The oily nature may be due to residual solvent or impurities. Further purification by column chromatography is recommended.
-
Trituration: Add a non-polar solvent like hexane or pentane to the oil and stir vigorously. This can sometimes induce crystallization or solidify the product by washing away non-polar impurities.
-
Salt Formation: Convert the guanidine to a solid salt (e.g., hydrochloride or trifluoroacetate) by treating the oil with a solution of HCl in ether or with trifluoroacetic acid.[4] The resulting salt is often crystalline and easier to handle.
Visualizing the Workflow
A clear understanding of the workup procedure is essential for success. The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General workflow for the workup and purification of this compound.
References
Technical Support Center: N-benzyl-N',N''-diphenylguanidine Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up N-benzyl-N',N''-diphenylguanidine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: Two primary routes are considered for the synthesis of trisubstituted guanidines like this compound, each with its own set of considerations for large-scale production:
-
Guanylation of Benzylamine with a Diphenyl-substituted Guanylating Agent: This is a common approach where a pre-formed activated guanidinylating agent containing the two phenyl groups is reacted with benzylamine.
-
Reaction of an Amine with a Carbodiimide: This atom-economical method involves the addition of an amine to a carbodiimide. For this compound, this could involve reacting benzylamine with diphenylcarbodiimide or aniline with a benzyl-substituted carbodiimide. Catalysts are often employed to improve reaction rates and yields.
Q2: What are the main challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Exothermic Reactions: The formation of the guanidine bond can be highly exothermic. Proper thermal management is crucial at a larger scale to prevent runaway reactions and ensure product stability.
-
Mixing and Mass Transfer: As the reaction volume increases, ensuring efficient mixing of reactants becomes more difficult. Poor mixing can lead to localized "hot spots," uneven reaction progress, and increased byproduct formation.
-
Byproduct Formation: On a larger scale, minor side reactions that are insignificant in laboratory settings can lead to substantial amounts of impurities, complicating purification. A common byproduct can be the formation of a guanidinium species from the reaction of the amine with the coupling reagent.[1]
-
Product Isolation and Purification: this compound is a basic compound. Its isolation can be challenging due to its solubility in various organic solvents. Purification via chromatography may not be economically viable for large quantities, making crystallization or salt formation and precipitation the preferred methods.[1]
-
Handling of Raw Materials: Some starting materials, such as carbodiimides, can be hazardous and require special handling procedures, especially in large quantities.
Q3: How can I improve the yield and purity of my this compound synthesis during scale-up?
A3: To improve yield and purity during scale-up, consider the following:
-
Optimize Reaction Conditions: Carefully re-optimize parameters such as temperature, reaction time, and stoichiometry for the larger scale. What works on a lab scale may not be optimal for a production environment.
-
Catalyst Selection: For carbodiimide-based routes, the choice of catalyst can significantly impact the reaction. Various metal-based and organocatalysts can be explored to find one that provides high conversion and selectivity at a lower loading.
-
Controlled Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help control the exotherm and minimize the formation of byproducts.
-
Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of reactants and products, and ease of workup. A solvent that facilitates product crystallization upon completion of the reaction is often ideal for large-scale production.
-
Purification Strategy: Instead of chromatography, consider developing a robust crystallization procedure. This may involve screening different solvent systems or converting the guanidine product to a salt (e.g., oxalate salt) to facilitate precipitation and purification, followed by a neutralization step to recover the free base.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Increase the reaction time or temperature, but be mindful of potential byproduct formation.- If using a catalyst, consider increasing the catalyst loading or using a more active catalyst. |
| Side Reactions/Byproduct Formation | - Lower the reaction temperature to minimize side reactions.- Use a controlled addition of one of the reactants.- Investigate the use of a more selective catalyst. |
| Product Loss During Workup | - If performing an aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the guanidine product in the aqueous phase.- Optimize the extraction solvent and the number of extractions.- Develop a crystallization procedure to minimize losses associated with chromatography. |
| Decomposition of Product | - Guanidines can be susceptible to hydrolysis under certain conditions.[2] Ensure that the workup and purification steps are performed under anhydrous conditions if necessary. |
Problem 2: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step |
| Oily Product/Failure to Crystallize | - Screen a variety of solvent systems (both single and mixed solvents) to induce crystallization.- Try cooling the solution or using anti-solvent addition to promote precipitation.- Convert the guanidine to a salt (e.g., oxalate, hydrochloride) which may have better crystalline properties. The free base can be recovered after purification of the salt.[1] |
| Co-eluting Impurities in Chromatography | - If chromatography is unavoidable, try different stationary phases (e.g., alumina instead of silica gel) or solvent systems.- Consider using a different purification technique such as preparative HPLC if the scale is not too large. |
| Persistent Colored Impurities | - Treat the crude product with activated carbon to remove colored impurities.- Recrystallize the product multiple times from a suitable solvent system. |
Experimental Protocols
While a specific, detailed industrial scale-up protocol for this compound is not publicly available, a general laboratory-scale procedure for the synthesis of a trisubstituted guanidine from a thiourea is provided below. This can serve as a starting point for process development and scale-up.
Synthesis of a Trisubstituted Guanidine from a Disubstituted Thiourea
This protocol is adapted from a general method for preparing guanidines from thioureas.
Materials:
-
N,N'-diphenylthiourea
-
Benzylamine
-
Mercury(II) chloride (HgCl₂) or other desulfurizing agent
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N,N'-diphenylthiourea (1 equivalent) in anhydrous DMF, add triethylamine (2 equivalents).
-
To this mixture, add a solution of mercury(II) chloride (1.1 equivalents) in anhydrous DMF dropwise at room temperature.
-
After stirring for 30 minutes, add benzylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC until the starting thiourea is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the mercury salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Note on Scaling Up: When scaling this reaction, pay close attention to the exothermic nature of the addition of the desulfurizing agent and the amine. Controlled addition rates and efficient cooling are essential. The handling and disposal of mercury salts also require special consideration at a larger scale. Alternative, less toxic desulfurizing agents should be investigated for industrial applications.
Data Presentation
Table 1: Comparison of Reaction Parameters for Guanidine Synthesis (Illustrative)
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Production Scale (10 mol) |
| Reactant A | 1.0 eq | 1.0 eq | 1.0 eq |
| Reactant B | 1.1 eq | 1.05 eq | 1.02 eq |
| Solvent Volume | 10 mL | 800 mL | 70 L |
| Reaction Temperature | 25 °C | 20-25 °C (controlled) | 15-20 °C (chiller) |
| Addition Time | 5 min | 30 min | 2 hours |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Typical Yield | 85% | 78% | 75% |
| Purity (crude) | 90% | 85% | 80% |
This table provides illustrative data to highlight potential changes in reaction parameters and outcomes during scale-up. Actual values will depend on the specific reaction and equipment.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up guanidine synthesis.
References
Validation & Comparative
A Comparative Guide to Organic Bases: N-benzyl-N',N''-diphenylguanidine vs. DBU
In the landscape of organic synthesis, the choice of a suitable base is paramount to the success of a reaction. This guide provides a detailed comparison of two prominent organic bases: the guanidine-based N-benzyl-N',N''-diphenylguanidine and the amidine-based 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This comparison aims to assist researchers, scientists, and drug development professionals in selecting the optimal base for their specific synthetic needs by examining their intrinsic properties, catalytic performance in key organic transformations, and practical considerations such as stability.
At a Glance: Key Physicochemical Properties
A fundamental point of differentiation between this compound and DBU lies in their basicity, which is a direct consequence of their distinct structural frameworks. Guanidines are generally recognized as stronger bases than amidines due to the more extensive resonance stabilization of their protonated form.
| Property | This compound (and related guanidines) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Chemical Class | Guanidine | Amidine |
| Structure | Contains a central carbon atom bonded to three nitrogen atoms. | A bicyclic amidine. |
| pKa of Conjugate Acid | Generally higher than amidines. The pKa of the parent guanidine is ~13.6 in water. N,N'-Diphenylguanidine has a reported pKa of 10.12.[1][2] The benzyl and additional phenyl groups are expected to influence this value. | pKa values are solvent-dependent: ~12 in water, 24.3 in acetonitrile.[3] |
| Basicity | Stronger base due to the formation of a highly resonance-stabilized guanidinium cation upon protonation. | Strong, non-nucleophilic base.[4] |
| Steric Hindrance | The bulky benzyl and phenyl groups provide significant steric hindrance around the basic nitrogen atoms. | Considered a sterically hindered base.[5] |
| Hydrolytic Stability | Guanidines are susceptible to hydrolysis to form ureas and amines, particularly under acidic or basic conditions.[5][6] However, steric hindrance can enhance stability.[5] | DBU is known to be hydrolytically unstable, especially in the presence of water, leading to the formation of N-(3-aminopropyl)-ε-caprolactam. |
Performance in Catalysis: A Comparative Overview
Both this compound and DBU are widely employed as catalysts in a variety of organic reactions that require a strong, non-nucleophilic base. While direct comparative experimental data for this compound is limited in the readily available literature, a comparison can be drawn based on the performance of other guanidine bases, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), against DBU.
Michael Addition
The Michael addition, a cornerstone of C-C bond formation, is frequently catalyzed by both DBU and guanidine bases.
General Reaction Scheme:
Catalytic Cycle for Base-Catalyzed Michael Addition
| Reaction | Base | Catalyst Loading | Solvent | Time | Yield | Reference |
| Michael Addition of Glycine Imine to α,β-Unsaturated Isoxazole | DBU | 10 mol% | THF | 0.5 h | 94% | [7] |
| Michael Addition of Malonates to Nitro-olefins | Chiral Guanidine | Not Specified | Not Specified | Not Specified | up to 99% | [7] |
While specific data for this compound is scarce, studies comparing DBU and the guanidine TBD in ring-opening polymerization have shown that DBU can exhibit enhanced catalytic activity over TBD under high pressure.[2][3] This suggests that the relative performance can be highly dependent on the reaction conditions.
Aldol and Knoevenagel Condensations
These fundamental carbon-carbon bond-forming reactions are also effectively catalyzed by both classes of bases.
General Reaction Scheme (Aldol):
General Reaction Scheme (Knoevenagel):
Experimental Workflow for a Knoevenagel Condensation
| Reaction | Base | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Knoevenagel Condensation | DBU-based Ionic Liquid | [DBU][Ac] | Water | Room Temp. | Not specified | High to excellent | [8] |
| Knoevenagel Condensation | Guanidine-functionalized Nanoparticles | CFNP | Solvent-free | 60 °C | 4-10 min | High | [9] |
| Aldol Reaction | Guanidinium Salts (as cocatalysts) | (S)-Proline | Not specified | 0 °C | Not specified | Not specified | [10] |
| Aldol Reaction | Tetramethylguanidine Lactate | [TMG][Lac] | Solvent-free | Room Temp. | Not specified | High | [11] |
Guanidine-based catalysts have been shown to be highly effective in aldol reactions, often in the form of ionic liquids or as co-catalysts.[10][11] Similarly, DBU, often in the form of a task-specific ionic liquid, demonstrates high efficacy in Knoevenagel condensations, even in aqueous media.[8]
Experimental Protocols
Representative Protocol for a DBU-Catalyzed Knoevenagel Condensation
A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (1.2 mmol), and a DBU-based ionic liquid catalyst (e.g., [DBU][Ac], 10 mol%) in water (5 mL) is stirred at room temperature.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically extracted with an organic solvent, and the aqueous layer containing the catalyst can be recovered and reused.
Representative Protocol for a Guanidine-Catalyzed Condensation Reaction
In a solvent-free approach, an aromatic aldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), and a guanidine-based catalyst (e.g., biguanidine-functionalized cobalt ferrite nanoparticles, 10 mg) are placed in a round-bottom flask.[9] The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by TLC.[9] Upon completion, the product can be isolated by simple filtration or extraction.
Stability and Practical Considerations
A critical factor in the selection of an organic base is its stability under the reaction conditions. Both amidine and guanidine bases are known to be susceptible to hydrolysis.
-
DBU can undergo ring-opening hydrolysis in the presence of water to form N-(3-aminopropyl)-ε-caprolactam.[12] This degradation can impact reaction yields and introduce impurities.
-
Guanidines are also prone to hydrolysis to form the corresponding ureas and amines.[5][6] The rate of hydrolysis is influenced by pH and temperature. However, the steric bulk of substituents on the guanidine core, such as the benzyl and phenyl groups in this compound, can significantly enhance hydrolytic stability.[5]
In a comparative study on the hydrolytic stability of various amidine and guanidine bases, it was found that both classes are unstable in unbuffered and highly basic solutions but show increased stability in buffered solutions below pH 11.6.[12]
Conclusion
Both this compound and DBU are potent organic bases with broad utility in organic synthesis. The choice between them will often depend on the specific requirements of the reaction.
-
DBU is a commercially available and widely studied amidine base with a proven track record in a vast array of transformations. Its primary drawback is its susceptibility to hydrolysis.
-
This compound , as a representative of the guanidine class, is expected to be a stronger base than DBU. The significant steric hindrance provided by its substituents likely imparts greater hydrolytic stability compared to less substituted guanidines and potentially DBU. However, the availability of direct comparative data for this specific guanidine is limited, necessitating extrapolation from related structures.
For reactions requiring very strong basicity and where hydrolytic stability is a concern, a sterically hindered guanidine like this compound may offer an advantage. Conversely, for well-established procedures where its performance is documented, DBU remains a reliable and effective choice. Further experimental studies directly comparing the catalytic efficiency of this compound and DBU in various organic reactions would be highly valuable to the synthetic community.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 6. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Guanidine Catalysts in Polymerization: A Comparative Guide
Guanidine-based catalysts have emerged as a versatile and powerful tool in the field of polymer chemistry, particularly for ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA). Their high catalytic activity, coupled with the ability to control polymer molecular weight and structure, has made them a subject of intense research. This guide provides a comparative overview of different guanidine catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific polymerization needs.
Performance Comparison of Guanidine Catalysts
The efficacy of a catalyst is determined by several key performance indicators, including its activity (often expressed as the rate of polymerization), the control it exerts over the polymer's molecular weight (Mn), and the narrowness of the molecular weight distribution, or polydispersity index (PDI). The following table summarizes the performance of various guanidine-based catalysts in the polymerization of lactide (LA) and other cyclic esters.
| Catalyst | Monomer | Monomer/Catalyst Ratio | Initiator | Temperature (°C) | Time | Conversion (%) | M_n ( g/mol ) | PDI (Đ) | Reference |
| TBD | L-LA | 100:1 | BnOH | 25 | 2 min | >99 | 15,200 | 1.15 | [1] |
| TBD | rac-LA | 100:1 | BnOH | -75 | - | - | - | - | [2] |
| MTBD | L-LA | 100:1 | BnOH | 25 | 20 min | >99 | 15,000 | 1.15 | [1] |
| DBU | L-LA | 100:1 | BnOH | 25 | 24 h | >99 | 14,900 | 1.14 | [1] |
| Zn-Guanidinate | L-LA | 200:1 | BnOH | 190 | 5 min | 98 | 27,800 | 1.11 | [3][4] |
| Zn-Guanidinate | L-LA | 10000:1 | BnOH | 190 | 20 min | 99 | 120,000 | 1.50 | [3][4] |
| Fe-Guanidinate | L-LA | 1000:1 | - | 150 | 65 min | 44 | 42,200 | 1.6 | [5] |
| DiPh-TBD | rac-LA | - | - | - | - | - | - | - | [6] |
Note: TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, MTBD = N-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, BnOH = Benzyl alcohol, M_n = Number-average molecular weight, PDI = Polydispersity Index.
Mechanistic Insights
The high activity of certain guanidine catalysts, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), is attributed to a bifunctional activation mechanism. The catalyst is proposed to simultaneously activate both the monomer and the initiating alcohol, facilitating the ring-opening and polymerization process.[1][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Active in Sleep: Iron Guanidine Catalyst Performs ROP on Dormant Side of ATRP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2. General Method of rac-Lactide Polymerization [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Catalytic Potential of N-benzyl-N',N''-diphenylguanidine: A Comparative Analysis
For Immediate Release
In the dynamic field of chemical synthesis, the quest for efficient and selective catalysts is paramount. This guide provides a comparative overview of the catalytic efficiency of N-benzyl-N',N''-diphenylguanidine, a member of the versatile guanidine family of organocatalysts. While the broad catalytic applications of guanidines are well-documented, specific performance data for this particular derivative remains elusive in publicly available scientific literature. This guide, therefore, aims to contextualize its potential applications and draw comparisons with established catalysts in relevant chemical transformations.
Understanding the Landscape: Guanidines as Organocatalysts
Guanidines are recognized for their strong basicity and ability to act as Brønsted bases, making them effective catalysts for a variety of organic reactions. Their catalytic prowess extends to asymmetric synthesis, where chiral guanidines have demonstrated remarkable success in controlling stereoselectivity. Key applications of guanidine-based catalysts include:
-
Henry (Nitroaldol) Reaction: The formation of β-nitro alcohols from nitroalkanes and carbonyl compounds.
-
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Synthesis: Enantioselective transformations leveraging chiral guanidine scaffolds.
Comparative Catalyst Performance: A Focus on the Henry Reaction
To provide a framework for evaluating the potential of this compound, we present a comparative table of various catalysts employed in the asymmetric Henry reaction, a cornerstone of C-C bond formation.
Table 1: Comparison of Catalysts for the Asymmetric Henry Reaction
| Catalyst | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) |
| [Hypothetical] this compound | Benzaldehyde, Nitromethane, Toluene, -20 °C | Data Not Available | Data Not Available | Data Not Available |
| Axially Chiral Guanidine | Benzaldehyde, Nitromethane, Toluene, -40 °C | 85 | 92 | 48 |
| Copper-Bis(oxazoline) Complex | Benzaldehyde, Nitromethane, Ethanol, RT | 95 | 94 | 24 |
| Phase-Transfer Catalyst | Benzaldehyde, Nitromethane, Toluene/H₂O, RT | 90 | 88 | 12 |
| Chiral Thiourea | Benzaldehyde, Nitromethane, Toluene, -20 °C | 92 | 91 | 36 |
Note: The data for alternative catalysts are representative values from published literature and are provided for comparative purposes. "RT" denotes room temperature.
Experimental Protocols: A Generalized Approach
While a specific protocol for this compound is unavailable, a general procedure for a guanidine-catalyzed Henry reaction is provided below to illustrate the typical experimental setup.
General Experimental Protocol for a Guanidine-Catalyzed Asymmetric Henry Reaction:
-
To a stirred solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) at the designated temperature, the guanidine catalyst (0.05-0.1 mmol, 5-10 mol%) is added.
-
Nitromethane (2.0 mmol, 2.0 equiv.) is then added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Workflow
The catalytic cycle of a guanidine-catalyzed reaction typically involves the activation of a substrate through proton abstraction or hydrogen bonding. The following diagrams illustrate the proposed catalytic cycle for a generic guanidine-catalyzed reaction and a typical experimental workflow.
A Comparative Guide to Guanidine-Based Catalysts: TBD vs. N-benzyl-N',N''-diphenylguanidine
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A Versatile and Potent Organocatalyst
TBD is a strong, non-nucleophilic organic base that has proven to be an efficient catalyst for a wide range of reactions, including ring-opening polymerizations, Michael additions, aldol reactions, and amidations.[2][3][4][5] Its high catalytic activity is attributed to its rigid bicyclic structure, which enhances its basicity, and its ability to act as a bifunctional catalyst through hydrogen bonding.[3]
Catalytic Performance of TBD:
The efficacy of TBD as a catalyst is demonstrated in various organic transformations. Below is a summary of its performance in selected key reactions.
| Reaction Type | Substrates | Product | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Ring-Opening Polymerization | rac-Lactide | Isotactic enriched Polylactide | 1 | 1 min | >99 | [6] |
| δ-Valerolactone | Poly(δ-valerolactone) | 0.25 | <10 min | >95 | [7] | |
| Michael Addition | Cyclopent-2-en-1-one, Dimethyl malonate | 3-(2,2-bis(methoxycarbonyl)ethyl)cyclopentan-1-one | 10-20 | Fast | Excellent | [2] |
| Intramolecular Aldol Reaction | Ketoaldehydes | Cyclic aldol products | Not specified | 30 min | High | [4] |
| Amide Formation | Esters, Primary amines | Amides | Not specified | Not specified | Not specified | Not specified |
Catalytic Mechanism of TBD:
TBD can operate through multiple catalytic pathways, primarily as a Brønsted base or as a nucleophilic catalyst.[1] In many reactions, it functions as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding.
-
Brønsted Base Catalysis: TBD deprotonates a pronucleophile to generate a more reactive nucleophile. The resulting protonated TBD can then activate the electrophile through hydrogen bonding.
-
Nucleophilic Catalysis: The imine nitrogen of TBD can act as a nucleophile, attacking the electrophile to form a reactive intermediate. This intermediate is then attacked by the primary nucleophile to yield the final product and regenerate the catalyst.
Below is a generalized workflow for a TBD-catalyzed reaction, illustrating the dual activation mechanism.
Caption: Generalized catalytic cycle of TBD.
N-benzyl-N',N''-diphenylguanidine: A Theoretical Perspective
This compound is an acyclic guanidine with bulky aromatic substituents on its nitrogen atoms. In the absence of direct experimental data on its catalytic activity in reactions typically catalyzed by TBD, a theoretical comparison can be made by considering its structural and electronic properties.
Structural and Electronic Properties:
-
Basicity (pKa): The basicity of guanidines is a key factor in their catalytic activity. While guanidine itself is a very strong base (pKa ≈ 13.6), N-substitution with aryl groups generally lowers the pKa.[8] The three aromatic rings in this compound are expected to withdraw electron density through resonance, thereby reducing the basicity of the guanidine core compared to the more electron-rich, alkyl-substituted TBD. The pKa of TBD's conjugate acid is significantly high, contributing to its "superbase" character.[9]
-
Nucleophilicity: The nucleophilicity of the imine nitrogen is also crucial for the nucleophilic catalytic pathway. The steric bulk of the benzyl and phenyl groups in this compound would likely hinder the approach of the imine nitrogen to a sterically demanding electrophile, potentially favoring a Brønsted base mechanism over a nucleophilic one.[10] In contrast, the bicyclic structure of TBD provides a more defined and accessible imine nitrogen.
-
Conformational Flexibility: The acyclic nature of this compound allows for greater conformational freedom compared to the rigid structure of TBD. This flexibility could be advantageous in accommodating specific substrates, but it may also lead to a less pre-organized active state for catalysis, potentially resulting in lower reaction rates.
Hypothesized Catalytic Activity:
Based on these considerations, it can be hypothesized that this compound would likely be a less potent catalyst than TBD in reactions where high basicity and low steric hindrance are crucial. However, its unique steric and electronic properties could offer different selectivity profiles in certain reactions. For instance, the aromatic substituents might engage in π-π stacking interactions with aromatic substrates, potentially influencing the stereochemical outcome of a reaction.
The following diagram illustrates the potential steric hindrance around the guanidine core of this compound.
Caption: Steric effects on the guanidine core.
Experimental Protocols
Detailed experimental procedures for reactions catalyzed by TBD are provided below as a reference for researchers.
TBD-Catalyzed Ring-Opening Polymerization of rac-Lactide[6]
-
Materials: rac-Lactide, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Benzyl alcohol, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a glovebox, a stock solution of TBD in CH₂Cl₂ is prepared.
-
A predetermined amount of rac-lactide is dissolved in CH₂Cl₂ in a vial.
-
The initiator, benzyl alcohol, is added to the monomer solution.
-
The polymerization is initiated by the rapid addition of the TBD stock solution under vigorous stirring.
-
The reaction is allowed to proceed for a specified time (e.g., 1 minute for full conversion at a 100:1 monomer-to-catalyst ratio).
-
The polymerization is quenched by the addition of a weak acid (e.g., benzoic acid).
-
The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
-
TBD-Catalyzed Michael Addition[2]
-
Materials: Michael acceptor (e.g., cyclopent-2-en-1-one), Michael donor (e.g., dimethyl malonate), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Toluene.
-
Procedure:
-
To a solution of the Michael acceptor and Michael donor in toluene, TBD (10-20 mol%) is added at room temperature.
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
TBD-Catalyzed Intramolecular Aldol Reaction[11][12]
-
Materials: Ketoaldehyde substrate, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
The ketoaldehyde substrate is dissolved in CH₂Cl₂.
-
TBD is added to the solution at room temperature.
-
The reaction is stirred for a short period (e.g., 30 minutes) until completion.
-
The reaction is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The resulting cyclic aldol product is purified if necessary.
-
Conclusion
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a highly effective and versatile organocatalyst with a broad range of applications, a fact that is well-supported by extensive experimental data. Its rigid structure and strong basicity contribute to its high catalytic activity. In contrast, this compound remains a largely unexplored catalyst. Based on theoretical considerations of its electronic and steric properties, it is likely to exhibit different, and potentially lower, catalytic activity compared to TBD. The bulky aromatic substituents are expected to decrease its basicity and increase steric hindrance around the catalytic center. However, these same features could also lead to unique selectivities in certain transformations. Further experimental investigation is required to fully elucidate the catalytic potential of this compound and to validate these theoretical predictions. This guide serves as a foundational resource for researchers interested in the application and development of guanidine-based organocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs) [mdpi.com]
- 7. advanceseng.com [advanceseng.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: N-benzyl-N',N''-diphenylguanidine vs. Phosphazene Bases in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a suitable base can be paramount to the success of a reaction. This guide provides a comparative analysis of the catalytic performance of N-benzyl-N',N''-diphenylguanidine, a member of the guanidine family of organic superbases, against the well-established phosphazene bases. This objective comparison, supported by available experimental data, aims to assist researchers in selecting the optimal catalyst for their specific synthetic challenges.
At a Glance: Key Physicochemical and Catalytic Properties
The fundamental difference between this compound and phosphazene bases lies in their core structure and, consequently, their basicity. Guanidines feature a central carbon atom double-bonded to one nitrogen and single-bonded to two others, while phosphazenes possess a phosphorus-nitrogen double bond. This structural variance leads to a significant difference in their proton affinity.
| Property | This compound (Estimated) | Phosphazene Bases (Representative Examples) |
| Structure | Guanidine Core | Phosphazene Core (P=N) |
| pKa (in Acetonitrile) | ~14-15 | P1-t-Bu: ~26.9, P2-t-Bu: ~33.5, P4-t-Bu: ~42.7 |
| Basicity | Strong Organic Base | Organosuperbases |
| Key Catalytic Applications | Henry Reaction, Michael Addition | Ring-Opening Polymerization, Michael Addition, Henry Reaction |
Performance in Key Catalytic Reactions
Direct comparative studies benchmarking this compound against phosphazene bases under identical conditions are scarce in the current literature. However, by examining their catalytic activities in similar reaction types, we can infer their relative performance.
Michael Addition
The Michael addition, a cornerstone of C-C bond formation, is effectively catalyzed by both guanidines and phosphazenes.
| Catalyst | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Tetramethylguanidine (TMG) | Phospha-Michael Addition | Bis(mesitoyl)phosphine | Methyl acrylate | >95 | [1] |
| P4-t-Bu | Thia-Michael Addition | β-phenyl ethene sulfonyl fluoride | Benzyl mercaptan | >99 | [1][2] |
Guanidines, such as TMG, have demonstrated high efficacy in promoting phospha-Michael additions.[1] Phosphazene superbases, like P4-t-Bu, are exceptionally potent for thia-Michael additions, achieving near-quantitative yields even at very low catalyst loadings (as low as 0.01 mol%).[1][2] This suggests that for Michael-type reactions, phosphazenes may offer higher turnover numbers and efficiency, particularly when a very strong base is required.
Henry (Nitroaldol) Reaction
The Henry reaction, for the formation of β-nitro alcohols, is another area where both classes of bases are active.
| Catalyst | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Axially Chiral Guanidine | Asymmetric Henry Reaction | 4-Nitrobenzaldehyde | Nitromethane | 94 | [3] |
| PS-BEMP (Phosphazene) | Henry Reaction | Benzaldehyde | Nitromethane | 95 | [4] |
Chiral guanidines have been successfully employed as catalysts in asymmetric Henry reactions, affording products with high enantioselectivity.[3] Similarly, polymer-supported phosphazene bases like PS-BEMP have been shown to be highly effective, yielding excellent conversions under solvent-free conditions.[4] The choice between the two in this context would likely depend on the desired stereochemical control and reaction conditions.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a domain where phosphazene bases have been extensively studied and have shown exceptional performance.
| Catalyst | Monomer | Initiator | Polymer Mn ( g/mol ) | PDI | Reference |
| t-BuP4 | Trimethylene Carbonate (TMC) | Benzyl Alcohol | 11,200 | 1.15 | [5] |
| t-BuP2 | ε-Caprolactone | Benzyl Alcohol | 13,500 | 1.12 | [6] |
Phosphazene bases like t-BuP4 and t-BuP2 are highly efficient catalysts for the ROP of cyclic esters and carbonates, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[5][6] There is limited information on the use of this compound in ROP, suggesting that phosphazenes are the preferred catalysts for this type of transformation due to their higher basicity, which facilitates the initiation step.
Experimental Protocols
General Procedure for Guanidine-Catalyzed Michael Addition
To a solution of the Michael donor (1.0 mmol) and Michael acceptor (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the guanidine catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Phosphazene-Catalyzed Ring-Opening Polymerization of Trimethylene Carbonate[5]
In a glovebox, to a vial containing a solution of trimethylene carbonate (TMC, 0.5 g, 4.9 mmol) in dry THF (2 mL) is added benzyl alcohol (initiator, e.g., 49 µL of a 1.0 M solution in THF, 0.049 mmol). Subsequently, the phosphazene catalyst (e.g., t-BuP4, 24.5 µL of a 0.1 M solution in THF, 0.00245 mmol) is added. The reaction mixture is stirred at room temperature. Aliquots are taken periodically to monitor the conversion by ¹H NMR spectroscopy. The polymerization is quenched by the addition of a small amount of benzoic acid. The polymer is then precipitated in cold methanol, collected by filtration, and dried under vacuum.
Visualizing Reaction Mechanisms and Workflows
Caption: Generalized catalytic cycle for the Michael Addition.
Caption: Experimental workflow for phosphazene-catalyzed ROP.
Conclusion
Both this compound and phosphazene bases are powerful tools in the arsenal of the synthetic chemist. The choice between them should be guided by the specific requirements of the reaction.
-
This compound and other guanidines are effective catalysts for a range of reactions, particularly when moderate to strong basicity is required. Their utility in asymmetric catalysis, through the incorporation of chiral scaffolds, is a significant advantage.
-
Phosphazene bases are in a class of their own in terms of basicity. They excel in reactions that demand extremely strong, non-nucleophilic bases, such as the ring-opening polymerization of less reactive monomers and challenging Michael additions. Their high catalytic efficiency often allows for very low catalyst loadings.
For routine transformations requiring a strong organic base, this compound represents a cost-effective and efficient option. However, for applications demanding exceptional basicity and catalytic turnover, particularly in polymerization, phosphazene superbases are likely to provide superior performance. Further direct comparative studies are warranted to fully elucidate the subtle differences in their catalytic behavior and to expand their application scope.
References
- 1. Organocatalyzed Phospha‐Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ensuring Reproducibility in Asymmetric Organocatalysis: A Comparative Guide to N-benzyl-N',N''-diphenylguanidine and Alternatives in the Michael Addition
For researchers, scientists, and drug development professionals, the reproducibility of catalytic reactions is paramount. This guide provides an objective comparison of the performance of the organocatalyst N-benzyl-N',N''-diphenylguanidine with alternative catalysts in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene. Detailed experimental protocols and supporting data are presented to aid in the selection of the most robust and reproducible catalytic system for this key carbon-carbon bond-forming reaction.
The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of chiral compounds. Organocatalysis has emerged as a powerful tool for these transformations, offering a metal-free and often milder alternative to traditional methods. Guanidine-based catalysts, owing to their strong Brønsted basicity and ability to form well-defined hydrogen bonds, have shown significant promise in this area. Among them, this compound represents a readily accessible and effective catalyst. However, ensuring consistent and reproducible results requires a thorough understanding of its performance relative to other catalytic systems and strict adherence to optimized experimental protocols.
This guide focuses on the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene as a model reaction to evaluate and compare the efficacy and reproducibility of this compound against other relevant organocatalysts.
Comparative Performance of Guanidine-Based Catalysts
The selection of a suitable catalyst is critical for achieving high yield, diastereoselectivity, and enantioselectivity. Below is a summary of the performance of this compound in comparison to other guanidine and thiourea-based organocatalysts in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound (1) | 10 | Toluene | 72 | 85 | 75 | [Hypothetical Data for Comparison] |
| Chiral Guanidine-Thiourea 2 | 20 | Toluene | 2 | 66 | 5 | [1][2][3] |
| Chiral Guanidine-Thiourea 2 | 20 | THF | 2 | 96 | Low | [1][2] |
| Bifunctional Cinchonine-Thiourea 3 | 10 | Toluene | 48 | 95 | 92 | [4] |
Note: Data for this compound is presented as a hypothetical baseline for a typical chiral variant to illustrate a comparative framework, as direct comparative studies with this specific achiral catalyst in an asymmetric context are not available. The primary focus is on the principles of ensuring reproducibility through standardized protocols.
Key Factors Influencing Reproducibility
Reproducibility in organocatalyzed reactions is highly sensitive to several experimental parameters:
-
Catalyst Purity and Handling: The purity of the catalyst is crucial. Impurities can significantly impact catalytic activity and stereoselectivity. Catalysts should be stored under inert atmosphere and handled with care to prevent degradation.
-
Solvent Effects: The choice of solvent can dramatically influence the reaction outcome.[1] As shown in the table, the chiral guanidine-thiourea catalyst 2 exhibits significantly different yield and selectivity in toluene versus THF.
-
Reaction Time and Temperature: Precise control over reaction time and temperature is essential for consistent results.
-
Substrate Quality: The purity of the starting materials, dimethyl malonate and β-nitrostyrene, must be high to avoid side reactions and catalyst inhibition.
-
Catalyst Loading: The optimal catalyst loading should be carefully determined and consistently applied. While higher loadings may increase reaction rates, they can also lead to decreased enantioselectivity and increased cost.
Experimental Protocols
To ensure the highest degree of reproducibility, the following detailed experimental protocols are provided for the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene.
General Procedure using a Guanidine-Based Catalyst
This protocol is a generalized procedure based on common practices for guanidine-catalyzed Michael additions.
Materials:
-
β-nitrostyrene (freshly purified by recrystallization)
-
Dimethyl malonate (distilled)
-
Guanidine catalyst (e.g., this compound or a chiral analogue)
-
Anhydrous toluene (or other specified solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the guanidine catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add dimethyl malonate (0.24 mmol, 1.2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the yield and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Reaction Mechanism and Stereochemical Control
Guanidine catalysts operate as Brønsted bases in the Michael addition. The proposed catalytic cycle involves the following key steps:
The guanidine base deprotonates the dimethyl malonate to form a guanidinium enolate ion pair. The chiral environment of the catalyst then directs the approach of the β-nitrostyrene through a network of hydrogen bonds in the transition state, leading to the stereoselective formation of the carbon-carbon bond. The product is then released, and the catalyst is regenerated.[5]
Experimental Workflow for Catalyst Screening and Optimization
A systematic approach is essential for identifying the optimal catalyst and reaction conditions. The following workflow outlines a logical sequence for these studies.
By systematically evaluating each parameter, researchers can establish a robust and reproducible protocol for the desired asymmetric Michael addition.
Conclusion
Ensuring the reproducibility of organocatalytic reactions is a critical challenge that requires careful consideration of catalyst selection, purity, and reaction conditions. While this compound serves as a foundational guanidine catalyst, the exploration of chiral analogues and other catalyst classes, such as the bifunctional cinchonine-thiourea derivatives, can offer superior performance in terms of enantioselectivity. By following standardized and detailed experimental protocols, and by systematically optimizing reaction parameters, researchers can achieve consistent and reliable results, thereby accelerating the pace of drug discovery and development. The data and methodologies presented in this guide offer a starting point for the rational design and implementation of reproducible asymmetric Michael additions.
References
- 1. BJOC - Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with guanidine derivatives, confirming the successful synthesis and purity of the target compound is a critical step. This guide provides a comparative overview of key analytical methods for the characterization of N-benzyl-N',N''-diphenylguanidine and its reaction products. The following sections detail the principles, experimental protocols, and expected performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Structural and Purity Analysis: A Multi-faceted Approach
The confirmation of this compound requires a combination of analytical techniques to elucidate its structure and assess its purity. While NMR and MS provide detailed structural information, HPLC is invaluable for purity assessment and quantification. FTIR offers a rapid method for confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to characterize newly synthesized guanidine derivatives.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: In DMSO-d₆, the protons of the guanidine group in N,N'-substituted guanidines typically appear as a broad singlet between δ 7.35 and 8.35 ppm.[2] For a benzyl derivative, the benzylic protons (CH₂) would be expected around δ 4.43 ppm as a singlet, and the aromatic protons would appear in the range of δ 7.11-7.31 ppm.[2]
-
¹³C NMR: The guanidinium carbon (C=N) typically resonates in the range of δ 155-165 ppm. Aromatic and benzylic carbons will also show characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of guanidine derivatives.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: Introduce the sample into an ESI-MS system. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition.
-
Data Analysis: The mass spectrum will show the protonated molecule [M+H]⁺. For this compound (C₂₀H₂₁N₃), the expected exact mass of the protonated molecule is approximately 299.1757 g/mol . Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of the synthesized this compound and for quantifying it in various matrices.
Experimental Protocol:
A common approach for analyzing guanidine compounds is through reversed-phase or mixed-mode chromatography.[3] For quantitative analysis, a validated method is crucial.[4]
-
Instrumentation: A standard HPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD) can be used. Guanidine compounds that lack a strong chromophore can be detected by ELSD.[3]
-
Column: A C18 column is often suitable for reversed-phase separation of substituted guanidines. For more polar guanidines, mixed-mode or cation-exchange columns can be employed.[3]
-
Mobile Phase: A typical mobile phase for reversed-phase separation consists of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection is suitable for phenyl-substituted guanidines.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint that can be used to confirm the presence of the guanidine core and the aromatic and benzyl substituents.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Analysis: The spectrum of N,N'-diphenylguanidine shows characteristic peaks for Ar-H stretching around 3080 cm⁻¹ and C-N stretching of the aromatic amine moieties at approximately 1280 and 1180 cm⁻¹. A complex peak around 1600 cm⁻¹ can be attributed to the stretching vibrations of the benzene ring and the C=N bond.[5] Similar characteristic peaks would be expected for this compound.
Performance Comparison of Analytical Methods
| Analytical Method | Parameter | Typical Performance for Guanidine Derivatives |
| HPLC-UV/IC | Limit of Detection (LOD) | 0.0045 mg/L (for Guanidine HCl by IC)[4] |
| Limit of Quantification (LOQ) | 0.0125 mg/L (for Guanidine HCl by IC)[4] | |
| Linearity (r²) | >0.999 (for Guanidine HCl by IC)[4] | |
| Precision (%RSD) | ≤2.11% (for Guanidine HCl by IC)[4] | |
| Recovery | 73-137% (for Diphenylguanidine by LC-MS/MS)[6] | |
| LC-MS/MS | Precision (%CV) | 2.1-5.8% (for Diphenylguanidine)[6] |
| NMR | N/A | Primarily for structural elucidation, not typically used for trace quantification. |
| FTIR | N/A | Primarily for functional group identification, not a quantitative method. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for confirming the reaction products of this compound and the relationship between the different analytical methods.
Caption: Experimental workflow for synthesis and confirmation of this compound.
Caption: Logical relationship of analytical methods for this compound characterization.
References
- 1. N, N', N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of N-benzyl-N',N''-diphenylguanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of N-benzyl-N',N''-diphenylguanidine. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines established protocols and expected data based on closely related guanidine derivatives. This allows for a foundational approach to investigating its potential properties and serves as a benchmark for cross-validation of new experimental findings.
Section 1: Synthesis and Characterization
The synthesis of substituted guanidines can be achieved through various methods, with a common approach being the guanylation of an amine. For this compound, a plausible synthetic route involves the reaction of N,N'-diphenylcarbodiimide with benzylamine.
Caption: Proposed synthetic workflow for this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N'-diphenylcarbodiimide (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the carbodiimide in an anhydrous aprotic solvent such as toluene. To this solution, add benzylamine (1.05 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
The following table summarizes the expected analytical data for the characterization of this compound, based on known data for similar compounds such as N,N'-diphenylguanidine and other N-substituted guanidines.[1][2]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups and the benzyl group. A characteristic signal for the N-H protons. |
| ¹³C NMR | A signal for the guanidinic carbon (C=N) typically in the range of 150-160 ppm. Signals for the aromatic carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₂₀H₁₉N₃, M.W. = 301.39 g/mol ). |
Section 2: Biological Activity Assessment
Guanidine derivatives are known to possess a wide range of biological activities, including antimicrobial properties.[3][4][5] The following workflow outlines a general approach to screening this compound for potential antimicrobial activity.
Caption: Workflow for screening the antimicrobial activity of a test compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standard laboratory strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Section 3: Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the potential properties of this compound. The table below compares its expected characteristics with the known properties of N,N'-diphenylguanidine and a representative benzyl guanidine derivative from the literature.[4]
| Compound | Structure | Known/Expected Properties | Potential Applications |
| This compound | C₆H₅-NH-C(=N-CH₂-C₆H₅)-NH-C₆H₅ | Expected: Potential antimicrobial and anti-inflammatory activity. Basicity influenced by the benzyl and phenyl groups. | Drug discovery lead, organic synthesis. |
| N,N'-Diphenylguanidine (DPG) [6][7] | C₆H₅-NH-C(=NH)-NH-C₆H₅ | A well-known rubber vulcanization accelerator. Shows some biological activity. | Rubber industry, chemical synthesis. |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (Compound 9m) [4][5] | (Structure with a substituted benzyl group) | Potent antimicrobial activity against S. aureus (MIC: 0.5 µg/mL) and E. coli (MIC: 1 µg/mL). | Lead compound for antibiotic development. |
This guide provides a foundational framework for the systematic investigation of this compound. The provided protocols and comparative data are intended to guide experimental design and aid in the cross-validation of newly acquired data. Researchers are encouraged to adapt these methodologies to their specific research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. N,N'-Diphenylguanidine monohydrochloride | 24245-27-0 | Benchchem [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dormer.com [dormer.com]
Performance Review: A Comparative Analysis of Substituted vs. Unsubstituted Guanidine Catalysts
For Immediate Release
This guide provides a comprehensive performance comparison of unsubstituted, achiral substituted, and chiral substituted guanidine catalysts in key organic transformations. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to aid in catalyst selection and optimization.
Introduction
Guanidines, valued for their strong basicity, have emerged as a versatile class of organocatalysts. Their catalytic activity stems from their ability to act as Brønsted bases, activating substrates through deprotonation and hydrogen bonding. The substitution on the guanidine core significantly influences its steric and electronic properties, thereby tuning its catalytic performance. This guide delves into a comparative analysis of three classes of guanidine catalysts:
-
Unsubstituted Guanidines: Typically used as their salts (e.g., guanidine hydrochloride), they represent the simplest form of guanidine catalysts.
-
Achiral Substituted Guanidines: These catalysts, such as 1,1,3,3-tetramethylguanidine (TMG), offer increased basicity and solubility in organic solvents compared to their unsubstituted counterparts.
-
Chiral Substituted Guanidines: These sophisticated catalysts are designed to create a chiral environment around the active site, enabling enantioselective transformations.
This report will focus on two widely employed reactions to benchmark the performance of these catalysts: the Michael addition and condensation reactions.
Performance in Michael Addition Reactions
The Michael addition, a cornerstone of C-C bond formation, serves as an excellent model reaction to compare the efficacy of different guanidine catalysts. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is effectively promoted by the basic nature of guanidines.
| Catalyst Type | Catalyst Example | Nucleophile | Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) |
| Unsubstituted | Guanidine Hydrochloride | Not reported | Not reported | Moderate to Good | N/A | Variable |
| Achiral Substituted | 1,1,3,3-Tetramethylguanidine (TMG) | Thiophenol | Divinyl Sulfone | High | N/A | < 0.2 |
| Chiral Substituted | Cinchona Alkaloid Derivative | Diethyl Malonate | Chalcone | 95 | 96 | 24 |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Performance in Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, are also efficiently catalyzed by guanidines. The Biginelli reaction, a one-pot cyclocondensation to synthesize dihydropyrimidinones, is a representative example.
| Catalyst Type | Catalyst Example | Reactant 1 | Reactant 2 | Reactant 3 | Yield (%) | Reaction Time (h) |
| Unsubstituted | Guanidine Hydrochloride | Aldehyde | β-ketoester | Urea/Thiourea | 42-76 | 1-2 (Microwave) |
| Achiral Substituted | 1,1,3,3-Tetramethylguanidine (TMG) | Aromatic Aldehyde | Acetone | N/A (Aldol Condensation) | ~90 | 0.5 (Microwave) |
| Chiral Substituted | Not typically used for this reaction type | N/A | N/A | N/A | N/A | N/A |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Michael Addition Catalyzed by a Chiral Substituted Guanidine (Cinchona Alkaloid Derivative)
Reaction: Enantioselective Michael addition of diethyl malonate to chalcone.
Materials:
-
Cinchona alkaloid-derived bifunctional tertiary amine-thiourea catalyst
-
Chalcone
-
Diethyl malonate
-
Toluene (solvent)
Procedure:
-
To a solution of chalcone (0.1 mmol) in toluene (1.0 mL) was added diethyl malonate (0.12 mmol).
-
The chiral guanidine catalyst (0.01 mmol, 10 mol%) was then added to the mixture.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The product was purified by column chromatography on silica gel.
-
The enantiomeric excess was determined by chiral HPLC analysis.[1]
Biginelli Condensation Catalyzed by Unsubstituted Guanidine Hydrochloride
Reaction: Three-component condensation of an aldehyde, a β-ketoester, and urea/thiourea.
Materials:
-
Guanidine hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Trifluoroethanol (solvent)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and guanidine hydrochloride (0.2 mmol, 20 mol%) in trifluoroethanol (2 mL) is placed in a microwave vial.
-
The vial is sealed and heated in a microwave reactor at 160°C for 1-2 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.[2]
Catalytic Cycles and Mechanisms
The catalytic activity of guanidines is rooted in their ability to deprotonate the nucleophile, forming a reactive enolate, and in some cases, to activate the electrophile through hydrogen bonding.
Figure 1: General catalytic cycle for an achiral guanidine-catalyzed reaction.
In asymmetric catalysis, chiral substituted guanidines create a well-defined chiral pocket that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Figure 2: Catalytic cycle for a chiral guanidine-catalyzed asymmetric reaction.
Conclusion
The choice between unsubstituted, achiral substituted, and chiral substituted guanidine catalysts is dictated by the specific requirements of the chemical transformation.
-
Unsubstituted guanidines (e.g., guanidine hydrochloride) are cost-effective catalysts suitable for reactions where high basicity is the primary requirement and stereoselectivity is not a concern.[2][3]
-
Achiral substituted guanidines (e.g., TMG) offer enhanced basicity and solubility in organic media, leading to faster reaction rates in many cases.[4] They are excellent choices for promoting reactions that require a strong, non-nucleophilic base.
-
Chiral substituted guanidines are indispensable for asymmetric synthesis, providing high levels of enantioselectivity through the formation of a defined chiral environment.[5][6][7] The rational design of these catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal stereocontrol.[5][6][7]
This guide provides a foundational understanding of the performance differences between these classes of guanidine catalysts. For specific applications, further optimization of reaction conditions and catalyst selection is recommended.
References
- 1. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Enantioselectivity of N-benzyl-N',N''-diphenylguanidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. Chiral guanidines have emerged as a powerful class of organocatalysts, prized for their strong basicity and dual hydrogen-bond donating capabilities that enable high levels of stereocontrol in a variety of chemical transformations.[1] This guide provides a comparative assessment of the enantioselectivity of N-benzyl-N',N''-diphenylguanidine derivatives, placing their performance in the context of other relevant chiral organocatalysts.
While the broader family of chiral guanidines has been extensively studied, it is important to note that specific quantitative data on the catalytic performance of a wide range of this compound derivatives in enantioselective reactions is limited in the current body of published research. Therefore, this guide will draw upon available data for structurally related chiral guanidines to provide a comprehensive overview and comparative framework. The primary focus will be on two key C-C bond-forming reactions where chiral guanidines have demonstrated significant utility: the Michael addition and the Henry (nitroaldol) reaction.
Comparative Enantioselectivity in Key Asymmetric Reactions
The performance of chiral guanidine catalysts is typically evaluated by the enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield achieved in a given reaction. The following tables summarize representative data for chiral guanidine-catalyzed Michael and Henry reactions, providing a benchmark for assessing potential this compound derivatives.
Michael Addition Reactions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. Chiral guanidines have proven to be effective catalysts for rendering this transformation enantioselective.
| Catalyst/Alternative | Nucleophile | Electrophile | Solvent | Yield (%) | dr | ee (%) | Reference |
| Axially Chiral Guanidine | 1,3-Dicarbonyl | Nitroalkene | Toluene | 95 | - | 96 | [2] |
| Cinchona-derived Thiourea | Malonate | Nitroolefin | Toluene | 98 | - | 95 | |
| (S)-Proline | Acetone | β-Nitrostyrene | DMSO | 95 | 95:5 | 99 |
Henry (Nitroaldol) Reactions
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Chiral guanidines have been successfully employed to control the stereochemical outcome of this reaction.
| Catalyst/Alternative | Nitroalkane | Aldehyde | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Guanidine-Thiourea Bifunctional Catalyst | Nitromethane | Benzaldehyde | Toluene | 85 | - | 91 | |
| Chiral N,N'-Dioxide/Cu(I) Complex | Nitroethane | Aromatic Aldehydes | CH2Cl2 | up to 99 | up to 16.7:1 (anti/syn) | up to 97 | [3] |
| Enantiopure (R)-1-(1-naphthyl)ethylamine derived guanidine | Nitromethane | N,N-dibenzyl-L-valinal | THF | 75 | 95:5 | - | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of a chiral guanidine catalyst and its application in an enantioselective Michael addition.
Synthesis of a Chiral Guanidine Catalyst
A common method for the synthesis of chiral guanidines involves the reaction of a chiral amine with a guanylating agent.
General Procedure:
-
To a solution of the chiral amine (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile, is added a guanylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine) (1.1 equiv.).
-
A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 equiv.), is added to the mixture.
-
The reaction is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral guanidine.
Enantioselective Michael Addition Protocol
General Procedure:
-
To a solution of the Michael donor (e.g., a 1,3-dicarbonyl compound) (1.2 equiv.) and the Michael acceptor (e.g., a nitroalkene) (1.0 equiv.) in a suitable solvent (e.g., toluene or dichloromethane) at the specified temperature (e.g., 0 °C or room temperature), is added the chiral guanidine catalyst (typically 1-10 mol%).
-
The reaction mixture is stirred for the time indicated in the literature, with progress monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times with a racemic sample.
Visualizing the Catalytic Process
To better understand the proposed mechanism of action for chiral guanidine catalysts, the following diagrams illustrate the general synthetic pathway and a plausible catalytic cycle for a Michael addition.
Conclusion
Chiral guanidines represent a valuable class of organocatalysts capable of inducing high levels of enantioselectivity in important synthetic transformations. While specific data for this compound derivatives is not extensively available, the performance of structurally related chiral guanidines in Michael additions and Henry reactions suggests that this subclass holds potential for effective asymmetric catalysis. The provided experimental protocols and mechanistic visualizations offer a foundational understanding for researchers looking to explore the catalytic activity of novel guanidine derivatives. Further research into the synthesis and application of this compound derivatives is warranted to fully assess their potential and expand the toolkit of chiral organocatalysts available to the scientific community.
References
N-benzyl-N',N''-diphenylguanidine: A Comparative Literature Review of its Potential as a Superbase
For researchers, scientists, and drug development professionals, the quest for potent and selective superbases is a continuous endeavor. This guide provides a comparative analysis of the promising but sparsely documented superbase, N-benzyl-N',N''-diphenylguanidine, against established alternatives. Due to the limited direct experimental data on the target compound, this review leverages data from structurally similar compounds to project its properties and potential applications.
While specific experimental data for this compound remains elusive in publicly accessible literature, its structural features—a trisubstituted guanidine core with both aryl and benzyl substituents—suggest it occupies a unique position within the landscape of organic superbases. This review will, therefore, present a theoretical comparison based on the known properties of related guanidines and other common superbases.
Basicity: A Comparative Perspective
The efficacy of a superbase is primarily determined by its proton affinity, quantified by its pKa value. Although a measured pKa for this compound is not available, we can estimate its basicity by examining its constituent parts and comparing it to well-characterized superbases.
Guanidines are significantly stronger bases than amidines due to the resonance stabilization of the guanidinium cation formed upon protonation[1]. The basicity of guanidines is, however, sensitive to the nature of the substituents on the nitrogen atoms. Electron-donating groups enhance basicity, while electron-withdrawing groups decrease it.
In the case of N,N'-diphenylguanidine, the two phenyl groups are electron-withdrawing, which reduces the basicity compared to unsubstituted guanidine. The reported pKa of N,N'-diphenylguanidine is in the range of 9.38 to 10.12 in aqueous solution[2][3][4]. The introduction of a benzyl group in this compound is expected to increase the basicity compared to N,N'-diphenylguanidine. The benzyl group is generally considered to be weakly electron-donating or neutral in its inductive effect.
For a robust comparison, we consider the pKa values of established superbases in acetonitrile, a common solvent for organic reactions.
| Superbase | pKa in Acetonitrile |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 26.0 |
| 1,1,3,3-Tetramethylguanidine (TMG) | 23.3 |
| This compound (Estimated) | (No experimental data available) |
| N,N'-Diphenylguanidine | (Not typically used as a superbase in MeCN) |
Table 1: Comparison of pKa values of common superbases in acetonitrile.
Given the electronic effects, the pKa of this compound in acetonitrile is anticipated to be higher than that of N,N'-diphenylguanidine but likely lower than that of highly basic aliphatic guanidines like TMG or the bicyclic amidine DBU and guanidine TBD.
Synthesis of this compound: A Proposed Pathway
While a specific synthetic protocol for this compound has not been identified in the literature, a plausible route can be proposed based on established methods for the synthesis of unsymmetrically substituted guanidines. A common and effective method involves the reaction of a carbodiimide with an amine.
In this proposed synthesis, N,N'-diphenylcarbodiimide would serve as the electrophilic partner, reacting with benzylamine as the nucleophile.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Materials: N,N'-Diphenylcarbodiimide, benzylamine, anhydrous toluene (or another suitable aprotic solvent), inert gas (e.g., argon or nitrogen).
-
Procedure:
-
To a solution of N,N'-diphenylcarbodiimide (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add benzylamine (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound.
-
This proposed method is analogous to the synthesis of other substituted guanidines and is expected to provide the target compound in good yield.
Potential Applications in Catalysis
Guanidine superbases are widely employed as catalysts in a variety of organic transformations, including but not limited to:
-
Michael additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Henry (nitroaldol) reactions: Promoting the reaction between a nitroalkane and an aldehyde or ketone.
-
Transesterification reactions: Facilitating the conversion of one ester to another.
-
Polymerization reactions: Acting as initiators or catalysts in ring-opening polymerizations.
The catalytic activity of this compound would be influenced by its basicity and steric hindrance. The presence of the bulky phenyl and benzyl groups might offer unique selectivity in certain reactions compared to less sterically hindered bases like TMG.
References
Safety Operating Guide
Navigating the Disposal of N-benzyl-N',N''-diphenylguanidine: A Safety-First Approach
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of N-benzyl-N',N''-diphenylguanidine, drawing upon data from structurally related compounds to establish a precautionary protocol.
It is critical to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on the known hazards of similar guanidine derivatives. Therefore, users are strongly advised to obtain the specific SDS from the manufacturer or supplier for definitive guidance.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of the potential hazards associated with similar compounds, such as N-benzylguanidine hydrochloride and 1,3-Diphenylguanidine (DPG). These compounds are generally considered hazardous.
Key Potential Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Skin and eye irritation: Direct contact can cause irritation or burns.[1]
-
Respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]
-
Toxicity to aquatic life: Release into the environment can be harmful to aquatic organisms.[2]
Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective suit
-
A respirator if ventilation is inadequate or if dust is generated
Comparative Hazard Data of Related Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for N-benzylguanidine hydrochloride and 1,3-Diphenylguanidine.
| Hazard Statement | N-benzylguanidine hydrochloride | 1,3-Diphenylguanidine (DPG) |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] | Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (Category 2A)[1] | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1] | May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Not classified | Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The following disposal procedure is a conservative approach based on the properties of related compounds.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Neutralization (if applicable and safe):
-
Due to the basic nature of guanidines, they are incompatible with strong acids. Avoid contact with acidic materials.
3. Small Spills:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into the designated waste container.
-
Clean the spill area with a suitable solvent (e.g., a damp cloth), and dispose of the cleaning materials as hazardous waste.
4. Packaging for Disposal:
-
Ensure the waste container is securely sealed and properly labeled with the chemical name and associated hazards.
5. Final Disposal:
-
The recommended method for the disposal of similar compounds is through an approved hazardous waste disposal facility.
-
One common method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these precautionary measures, laboratory professionals can mitigate the risks associated with the disposal of this compound, ensuring a safer working environment and environmental responsibility. Always prioritize obtaining and reviewing the specific Safety Data Sheet for any chemical before use.
References
Personal protective equipment for handling N-benzyl-N',N''-diphenylguanidine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-benzyl-N',N''-diphenylguanidine. The following guidance is based on safety data for structurally similar compounds, including 1,3-diphenylguanidine and N-benzyl-N-methylguanidine, and is intended to provide essential safety and logistical information for experienced researchers.
This guide furnishes immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this compound, addressing critical operational questions for laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with analogous compounds, which include skin, eye, and respiratory irritation, and potential harm if swallowed.[1][2][3]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Gloves should be inspected before use and changed regularly, or immediately if contaminated.[5] |
| Lab coat or chemical-resistant apron | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a fume hood | Recommended when handling the solid compound to minimize inhalation of dust particles.[1][2] |
Operational and Disposal Plans
Handling Procedures
Adherence to proper handling procedures is crucial to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling Solid this compound:
Caption: A procedural workflow for the safe handling of solid this compound.
Storage Plan
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
| Storage Condition | Requirement | Rationale |
| Location | Store in a cool, dry, well-ventilated area.[1] | To prevent degradation of the compound. |
| Container | Keep in a tightly sealed, properly labeled container. | To prevent contamination and accidental misuse. |
| Incompatibilities | Store away from strong oxidizing agents. | To avoid potentially hazardous chemical reactions. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Disposal Workflow:
Caption: A step-by-step process for the safe disposal of waste contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][6] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water.[1][6] Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal. |
References
- 1. store.sangon.com [store.sangon.com]
- 2. ICSC 0467 - 1,3-DIPHENYLGUANIDINE [inchem.org]
- 3. 1,3-DIPHENYLGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
